Etelcalcetide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIAZGVDEUQPRI-ZJQCGQFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H73N21O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155132 | |
| Record name | Etelcalcetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262780-97-1 | |
| Record name | Etelcalcetide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etelcalcetide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etelcalcetide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETELCALCETIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etelcalcetide: A Deep Dive into its Molecular Landscape and Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide (trade name Parsabiv®) is a novel calcimimetic agent indicated for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a synthetic peptide, its unique molecular structure and composition are central to its pharmacological activity. This technical guide provides an in-depth exploration of the molecular and peptide characteristics of this compound, its mechanism of action, and the experimental methodologies used for its synthesis and characterization.
Molecular Structure and Peptide Composition
This compound is a synthetic, dextrorotatory (D)-amino acid-based peptide. Its structure consists of a linear heptapeptide backbone linked to an L-cysteine molecule via a disulfide bond.[1] The peptide sequence is composed of D-amino acids, which confers resistance to enzymatic degradation and prolongs its half-life in vivo.
The primary sequence of the heptapeptide component is: N-acetyl-D-Cysteinyl-D-Alanyl-D-Arginyl-D-Arginyl-D-Arginyl-D-Alanyl-D-Argininamide
This heptapeptide is connected through a disulfide bridge between its D-cysteine residue and a single L-cysteine residue.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C38H73N21O10S2 | [4] |
| Molecular Weight | 1048.3 g/mol | [4] |
| Appearance | White to off-white powder | [2] |
| Chirality | Composed primarily of D-amino acids with one L-cysteine | [3] |
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor crucial for regulating calcium homeostasis.[1][2] By binding to the CaSR on the surface of parathyroid gland cells, this compound increases the receptor's sensitivity to extracellular calcium.[5] This enhanced activation leads to a downstream signaling cascade that ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels helps to normalize serum calcium and phosphorus levels in patients with SHPT.
Signaling Pathway of this compound-Mediated CaSR Activation
Caption: Signaling cascade initiated by this compound binding to the CaSR.
Pharmacokinetics and Biotransformation
Pharmacokinetic Parameters in Healthy Volunteers and CKD Patients
| Parameter | Healthy Volunteers | CKD Patients on Hemodialysis | Reference |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | [6] |
| AUC (ng*h/mL) | Dose-dependent | Dose-dependent | [6] |
| Half-life (t½) | ~3-5 days (effective) | ~3-5 days (effective) | [5] |
| Clearance | Primarily renal | Substantially reduced, dependent on hemodialysis | [5] |
| Volume of Distribution (Vd) | Not specified | ~796 L | [2] |
Biotransformation
This compound is not metabolized by cytochrome P450 enzymes.[7] Its primary route of biotransformation in the blood is through a reversible disulfide exchange with endogenous thiols, predominantly forming conjugates with serum albumin.[1][7] This conjugation creates a larger molecule that is not readily cleared by hemodialysis, serving as a circulating reservoir for the active drug.[5] Following hemodialysis, the equilibrium shifts, leading to the release of active this compound from the albumin conjugate.[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the synthesis of the this compound peptide backbone using Fmoc-based solid-phase chemistry.[3][8][9][10]
Materials:
-
Rink Amide resin
-
Fmoc-protected D-amino acids (D-Arg(Pbf), D-Ala, D-Cys(Trt))
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents
-
20% Piperidine in Dimethylformamide (DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/triisopropylsilane)
-
2,2'-Dithiodipyridine
-
L-cysteine
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected D-amino acids sequentially to the resin using DIC and OxymaPure in DMF. Monitor coupling completion with a ninhydrin test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: Acetylate the N-terminus of the final peptide.
-
Side Chain Deprotection of D-Cys: Selectively remove the trityl (Trt) protecting group from the D-cysteine side chain.
-
Activation of Sulfhydryl Group: Activate the sulfhydryl group of the D-cysteine on the resin with 2,2'-dithiodipyridine.
-
Disulfide Bond Formation: React the activated peptide-resin with L-cysteine to form the disulfide bond.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times.
-
Lyophilization: Lyophilize the crude peptide to obtain a powder.
Purification and Characterization by Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
Preparative and analytical RP-HPLC system with a C18 column.[11][12][13][14][15]
-
UV detector set to 220 nm.
Procedure:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).
-
Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration.
-
Collect fractions corresponding to the major peak.
-
-
Analysis:
-
Analyze the collected fractions using an analytical C18 column with a similar gradient to assess purity.
-
Pool fractions with the desired purity.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final peptide product.
-
Characterization: Confirm the identity and mass of the purified peptide using mass spectrometry.
In Vitro CaSR Activation Assay in HEK293 Cells
This protocol describes a method to assess the functional activity of this compound by measuring intracellular calcium mobilization in HEK293 cells stably expressing the human CaSR.[2][16][17][18][19][20]
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Cell culture medium and supplements.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
This compound solutions of varying concentrations.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay:
-
Wash the cells with assay buffer.
-
Place the plate in the fluorometric plate reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each concentration of this compound.
-
Plot the dose-response curve and determine the EC50 value.
-
In Vitro Biotransformation Assay in Human Plasma
This protocol outlines a method to study the biotransformation of this compound in human plasma using mass spectrometry.[1][7][21][22][23]
Materials:
-
Human plasma.
-
This compound solution.
-
Incubator at 37°C.
-
Acetonitrile for protein precipitation.
-
Centrifuge.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Incubation: Incubate this compound with human plasma at 37°C for various time points.
-
Protein Precipitation: At each time point, stop the reaction and precipitate the plasma proteins by adding cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant containing this compound and its biotransformation products.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Separate the components using a suitable chromatographic method.
-
Analyze the eluent by mass spectrometry to identify and quantify this compound and its metabolites (e.g., albumin conjugates).
-
Workflow for this compound Synthesis and Characterization
Caption: A streamlined workflow from synthesis to functional analysis of this compound.
Conclusion
This compound represents a significant advancement in the management of secondary hyperparathyroidism in CKD patients on hemodialysis. Its unique peptide structure, composed of D-amino acids and a disulfide linkage, confers stability and a prolonged mechanism of action. As a positive allosteric modulator of the calcium-sensing receptor, it effectively reduces PTH secretion. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and functional characterization of this important therapeutic peptide. Further research into its long-term efficacy and safety will continue to shape its role in clinical practice.
References
- 1. Determination of this compound Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110054662B - Solid-phase synthesis method of this compound - Google Patents [patents.google.com]
- 4. Reactome | CASR binds CASR agonists [reactome.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. hplc.eu [hplc.eu]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]
- 19. content-assets.jci.org [content-assets.jci.org]
- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Etelcalcetide in Preclinical Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Etelcalcetide (formerly AMG 416) is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a synthetic peptide agonist of the calcium-sensing receptor (CaSR), it plays a crucial role in managing mineral metabolism abnormalities associated with CKD.[3][4] Unlike the first-generation oral calcimimetic, cinacalcet, this compound is administered intravenously, which may improve patient compliance.[1][5] This guide provides a comprehensive overview of the pharmacodynamics of this compound as demonstrated in various preclinical models, with a focus on its mechanism of action, dose-dependent effects on key biomarkers, and its impact on complications such as vascular calcification and bone disease.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
This compound exerts its pharmacodynamic effects by acting as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[2][6] The CaSR, a G-protein coupled receptor, is highly expressed on the surface of parathyroid chief cells and plays a pivotal role in regulating parathyroid hormone (PTH) secretion in response to changes in extracellular calcium levels.[7]
Key aspects of this compound's mechanism of action include:
-
Allosteric Binding: this compound binds to the extracellular domain of the CaSR.[7][8] This binding is distinct from the binding site of extracellular calcium.
-
Enhanced Receptor Sensitivity: By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[2][9] This means that at any given calcium concentration, the receptor is more activated in the presence of this compound.
-
Inhibition of PTH Secretion: The enhanced activation of the CaSR on parathyroid chief cells leads to a significant reduction in the secretion of PTH.[2][10]
-
Downstream Effects: The reduction in circulating PTH levels subsequently leads to decreases in serum calcium and phosphorus concentrations.[11][12]
The allosteric activation of the CaSR by this compound has been confirmed by a cooperativity constant of 4.94 in a population pharmacokinetic/pharmacodynamic (PK/PD) model.[13][14]
References
- 1. Role of this compound in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Multiscale effects of the calcimimetic drug, this compound on bone health of rats with secondary hyperparathyroidism induced by chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients with Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound decreases the PTH-calcium setpoint without changing maximum and minimum PTH secretion in mice with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics and Pharmacodynamics of the Calcimimetic this compound in Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Binding Affinity of Etelcalcetide to the Calcium-Sensing Receptor (CaSR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding and functional affinity of Etelcalcetide to the Calcium-Sensing Receptor (CaSR). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the CaSR signaling pathway and a representative experimental workflow.
Introduction to this compound and the Calcium-Sensing Receptor
This compound (Parsabiv®) is a novel calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on hemodialysis.[1] It is a synthetic peptide composed of a linear chain of seven D-amino acids linked to an L-cysteine via a disulfide bond.[2][3] this compound functions as a positive allosteric modulator (PAM) and a direct agonist of the Calcium-Sensing Receptor (CaSR).[4][5]
The CaSR, a member of the G protein-coupled receptor (GPCR) family C, plays a crucial role in maintaining calcium homeostasis by detecting and responding to changes in extracellular calcium levels.[6] this compound binds to the extracellular Venus flytrap (VFT) domain of the CaSR, forming a disulfide bond with the cysteine residue at position 482.[2][3] This interaction enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling pathways that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).[6]
Quantitative In Vitro Affinity and Potency Data
The in vitro activity of this compound has been characterized through various functional assays that measure its ability to activate the CaSR and elicit downstream physiological responses. The following table summarizes key quantitative data from these studies.
| Parameter | Value | Cell System | Assay Type | Conditions | Reference |
| EC50 | 0.53 μM (95% CI: 0.28-1.0 μM) | HEK-293T cells expressing human CaSR | Intracellular Ca2+ Mobilization | In the presence of 1.0 mM extracellular Ca2+ | [7][8] |
| EC50 | 0.36 μM (95% CI: 0.24-0.54 μM) | Rat parathyroid gland cells | PTH Secretion Inhibition | Not specified | [7][8] |
| EC50 | 0.42 - 20.8 µmol/L | Primary human parathyroid cells (from 4 responsive patient samples) | PTH Secretion Inhibition | Not specified | [9] |
| Cooperativity Constant (α) | 3.41 | In silico population PK/PD model | Allosteric Activation | Based on clinical data from patients with SHPT | [4] |
Note: The variability in EC50 values for PTH secretion in primary human parathyroid cells may be attributed to differences in CaSR expression levels and the pathological state of the patient-derived tissues.[9]
CaSR Signaling Pathway
Upon activation by agonists like calcium or allosteric modulators such as this compound, the CaSR initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gq/11 and Gi/o proteins.
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+i). The resulting increase in cytosolic calcium is a key signaling event that contributes to the inhibition of PTH secretion.
-
Gi/o Pathway: The Gi/o pathway, when activated by the CaSR, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP also contributes to the suppression of PTH secretion.
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the human CaSR.
a. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human Calcium-Sensing Receptor (HEK-CaSR) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.
b. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
Cells are then incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), typically at a final concentration of 2-5 µM. The loading buffer may also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Incubation is carried out for 30-60 minutes at 37°C in the dark.
-
Following incubation, the cells are washed with the physiological salt solution to remove excess dye.
c. Compound Addition and Signal Detection:
-
The washed cells are placed in a fluorescence microplate reader (e.g., FlexStation® or FLIPR®).
-
A baseline fluorescence reading is taken before the addition of the compound.
-
This compound, at various concentrations, is added to the wells. The assay is typically performed in the presence of a fixed concentration of extracellular calcium (e.g., 1.0 mM) to assess the allosteric modulatory effect.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored over time. The fluorescence is typically excited at ~494 nm and emission is measured at ~516 nm for Fluo-4.
d. Data Analysis:
-
The increase in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
The data are normalized to the maximum response observed.
-
A dose-response curve is generated by plotting the normalized response against the logarithm of the this compound concentration.
-
The EC50 value, the concentration of this compound that elicits a half-maximal response, is determined by fitting the data to a four-parameter logistic equation.
In Vitro PTH Secretion Assay
This assay directly measures the inhibitory effect of this compound on the secretion of parathyroid hormone from primary parathyroid cells.
a. Isolation and Culture of Primary Parathyroid Cells:
-
Parathyroid tissue is obtained from animal models (e.g., rats) or human patients undergoing parathyroidectomy.
-
The tissue is minced and subjected to enzymatic digestion, typically using collagenase and/or dispase, to obtain a single-cell suspension.
-
The isolated parathyroid cells are washed and resuspended in a suitable culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Cells are plated in multi-well plates and allowed to adhere and recover.
b. Treatment with this compound:
-
After a recovery period, the culture medium is replaced with a fresh medium containing various concentrations of this compound.
-
The assay is conducted in the presence of a specific concentration of extracellular calcium to mimic physiological or pathophysiological conditions.
-
The cells are incubated with the test compound for a defined period, for example, 2 to 4 hours, at 37°C.
c. Sample Collection and PTH Measurement:
-
Following the incubation period, the cell culture supernatant is collected.
-
The concentration of PTH in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit for either rat or human PTH, depending on the source of the cells.
-
The ELISA is performed according to the manufacturer's instructions, which typically involves the following steps:
-
Addition of standards and samples to antibody-coated microplate wells.
-
Incubation with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Washing to remove unbound reagents.
-
Addition of a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
d. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known PTH concentrations.
-
The PTH concentration in each sample is determined from the standard curve.
-
The percentage inhibition of PTH secretion is calculated for each concentration of this compound relative to the vehicle control.
-
A dose-response curve is constructed, and the EC50 value for PTH inhibition is calculated.
Conclusion
This compound is a potent allosteric modulator and direct agonist of the Calcium-Sensing Receptor. In vitro functional assays consistently demonstrate its ability to activate the CaSR, leading to increased intracellular calcium mobilization and the inhibition of parathyroid hormone secretion. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on CaSR modulators and the treatment of hyperparathyroidism. The provided visualizations of the CaSR signaling pathway and a representative experimental workflow offer a clear and concise understanding of the underlying mechanisms and methodologies.
References
- 1. Video: Establishment of a Simple and Effective Rat Model for Intraoperative Parathyroid Gland Imaging [jove.com]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and characterization of long-term human primary parathyroid tumor subclones derived from Indian PHPT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Primary Hyperparathyroidism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. sinogeneclon.com [sinogeneclon.com]
Etelcalcetide's Effect on Parathyroid Hormone Secretion Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etelcalcetide is a second-generation calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis. It effectively lowers parathyroid hormone (PTH) levels by allosterically modulating the calcium-sensing receptor (CaSR) on parathyroid chief cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on PTH secretion pathways, and detailed experimental protocols for studying its activity. Quantitative data from key clinical trials are summarized, and signaling pathways are visualized to facilitate a comprehensive understanding of this therapeutic agent.
Mechanism of Action
This compound is a synthetic peptide that acts as a positive allosteric modulator of the CaSR[1][2]. Unlike the first-generation calcimimetic cinacalcet, which binds within the transmembrane domain of the CaSR, this compound binds to the extracellular N-terminal domain[3]. Specifically, it forms a reversible covalent disulfide bond with the cysteine residue at position 482 (Cys482) in the extracellular domain of the CaSR[4]. This binding enhances the sensitivity of the CaSR to extracellular calcium, leading to the activation of intracellular signaling pathways that suppress the synthesis and secretion of PTH[1][5]. This compound has also been shown to function as a direct agonist of the CaSR, capable of activating the receptor even in the absence of extracellular calcium, although its primary action is as an allosteric activator[4][6].
Signaling Pathways
Activation of the CaSR by this compound initiates downstream signaling cascades primarily through the coupling of two main G protein families: Gαq/11 and Gαi/o[5].
-
Gαq/11 Pathway: This is the primary signaling pathway activated by calcimimetics to suppress PTH secretion[5]. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium concentration is a key factor in the inhibition of PTH secretion.
-
Gαi/o Pathway: The CaSR also couples to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[5]. Reduced cAMP levels further contribute to the suppression of PTH secretion.
The interplay of these pathways results in a potent and sustained reduction in PTH levels.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. ivset.ua [ivset.ua]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 6. cda-amc.ca [cda-amc.ca]
The Intracellular Cascade: A Technical Guide to the Downstream Signaling Pathways of Etelcalcetide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide (Parsabiv®), a second-generation calcimimetic, is a synthetic peptide agonist of the Calcium-Sensing Receptor (CaSR). It is a crucial therapeutic agent in the management of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis. By allosterically modulating the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium, leading to a significant reduction in parathyroid hormone (PTH) secretion. This in-depth technical guide elucidates the core downstream signaling pathways affected by this compound, providing researchers and drug development professionals with a detailed understanding of its mechanism of action. The guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades.
Core Mechanism of Action: Allosteric Activation of the Calcium-Sensing Receptor
This compound functions as a positive allosteric modulator and a direct agonist of the CaSR, a member of the G-protein coupled receptor (GPCR) family C. Unlike the first-generation calcimimetic, cinacalcet, which binds to the transmembrane domain, this compound interacts with the extracellular domain of the CaSR. This interaction stabilizes an active conformation of the receptor, amplifying its response to extracellular calcium ions and, even in the absence of calcium, can directly activate the receptor, albeit to a lesser extent. This activation is the initial step that triggers a cascade of intracellular signaling events, primarily through the Gq/11 and Gi/o pathways, ultimately leading to the suppression of PTH synthesis and release.
Downstream Signaling Pathways
The activation of the CaSR by this compound initiates two primary signaling cascades:
-
The Gq/11 Pathway: Mobilization of Intracellular Calcium Upon activation by this compound, the CaSR couples to the Gq/11 family of G-proteins. This coupling activates Phospholipase C-beta (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the inhibition of PTH secretion. DAG, in concert with the elevated intracellular calcium, activates Protein Kinase C (PKC), which can further modulate downstream signaling events, including the MAPK/ERK pathway.
-
The Gi/o Pathway: Inhibition of cAMP Production In parallel, the this compound-activated CaSR can also couple to the Gi/o family of G-proteins. This interaction leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels contributes to the overall inhibitory effect on PTH gene expression and secretion.
-
The Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Evidence suggests that CaSR activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. This activation can be mediated through both Gq/11-PKC dependent and G-protein independent (e.g., via β-arrestin) mechanisms. The activation of the MAPK/ERK pathway is implicated in cellular processes such as proliferation and differentiation, and its role in the long-term effects of this compound on parathyroid gland hyperplasia is an area of ongoing research.
Quantitative Data Summary
The following tables summarize the in vitro and clinical quantitative data on the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | EC50 / IC50 | Reference |
| Intracellular Calcium Mobilization | HEK-293T cells expressing human CaSR | Fluorescence Drug Screening System | 0.53 µM (95% CI: 0.28-1.0 µM) | [1][2] |
| IP1 Accumulation | HEK-293T cells expressing human CaSR | HTRF | ~1 µM | [2] |
| PTH Secretion Inhibition | Rat parathyroid gland cells | N/A | 0.36 µM (95% CI: 0.24-0.54 µM) | [2] |
Table 2: Clinical Efficacy of this compound in Hemodialysis Patients with Secondary Hyperparathyroidism
| Endpoint | This compound Group | Placebo/Comparator Group | P-value | Reference |
| Proportion of patients with >30% reduction in PTH | 68.2% | 57.7% (Cinacalcet) | P=0.004 | [3] |
| Proportion of patients with >50% reduction in PTH | 52.4% | 40.2% (Cinacalcet) | P=0.001 | [3] |
| Proportion of patients with ≥30% PTH reduction | 76.2% | 9.5% (Placebo) | P<0.0001 | [3] |
| Mean percent change in PTH from baseline | -49.4% (10 mg dose) | N/A | P<0.05 | [4] |
Mandatory Visualizations
Caption: Downstream signaling pathways activated by this compound.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CaSR activation by this compound.
Materials:
-
HEK-293 cells stably expressing the human CaSR (HEK-CaSR)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-wall, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm
Protocol:
-
Cell Plating: Seed HEK-CaSR cells onto a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition: Add varying concentrations of this compound (prepared in HBSS) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at an excitation of ~490 nm and an emission of ~525 nm. Record the fluorescence over time to capture the kinetic response.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the this compound concentration to generate a dose-response curve and calculate the EC50.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay quantifies the accumulation of IP1, a stable metabolite of IP3, as a measure of Gq/11 pathway activation.
Materials:
-
HEK-CaSR cells
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)
-
LiCl-containing stimulation buffer
-
This compound stock solution
-
HTRF-compatible plate reader
Protocol:
-
Cell Stimulation:
-
Plate HEK-CaSR cells in a suitable microplate.
-
On the day of the assay, replace the culture medium with the LiCl-containing stimulation buffer.
-
Add different concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate (prepared in lysis buffer) to the stimulated cells.
-
Incubate for 60 minutes at room temperature to allow for the competitive immunoassay to reach equilibrium.
-
-
HTRF Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced. Generate a standard curve using known concentrations of IP1 to convert the HTRF ratio to IP1 concentration. Plot the IP1 concentration against the this compound concentration to determine the EC50.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK as an indicator of MAPK/ERK pathway activation.
Materials:
-
HEK-CaSR cells
-
Serum-free culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Starve HEK-CaSR cells in serum-free medium for several hours.
-
Treat the cells with various concentrations of this compound for a specific time period (e.g., 5-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total-ERK. The ratio of phospho-ERK to total-ERK indicates the level of ERK activation.
Conclusion
This compound exerts its therapeutic effect by activating the Calcium-Sensing Receptor, which in turn modulates a complex network of downstream signaling pathways. The primary Gq/11 and Gi/o pathways lead to an increase in intracellular calcium and a decrease in cAMP, respectively, both of which are critical for the inhibition of PTH secretion. The involvement of the MAPK/ERK pathway suggests a role for this compound in regulating longer-term cellular processes in the parathyroid gland. A thorough understanding of these intricate signaling cascades is paramount for the continued development and optimization of calcimimetic therapies for secondary hyperparathyroidism and other related disorders. This guide provides a foundational resource for researchers and clinicians working to unravel the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of this compound in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New scenarios in secondary hyperparathyroidism: this compound. Position paper of working group on CKD-MBD of the Italian Society of Nephrology - PMC [pmc.ncbi.nlm.nih.gov]
Etelcalcetide's Impact on Fibroblast Growth Factor 23 (FGF23) Levels
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etelcalcetide (Parsabiv®) is a second-generation, intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (sHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a calcimimetic, its primary therapeutic action is to lower circulating parathyroid hormone (PTH) levels.[2] However, extensive clinical investigation has revealed that this compound also exerts a potent influence on fibroblast growth factor 23 (FGF23), a key hormone in phosphate and vitamin D metabolism that is markedly elevated in CKD and associated with adverse cardiovascular outcomes and mortality.[3][4] This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental basis of this compound's impact on FGF23 levels.
Core Mechanism of Action
This compound is a synthetic octapeptide that functions as an allosteric activator of the calcium-sensing receptor (CaSR) located on the chief cells of the parathyroid gland.[1][2]
-
Primary Action on PTH: By binding to the CaSR, this compound increases the receptor's sensitivity to extracellular calcium.[2] This enhanced activation mimics a state of hypercalcemia, thereby signaling the parathyroid gland to suppress the synthesis and secretion of PTH.[2] The reduction in PTH occurs rapidly, within 30 minutes of intravenous administration.[2]
-
Downstream Effects on Minerals: The suppression of PTH leads to decreased bone resorption and reduced renal calcium reabsorption, resulting in a decrease in serum calcium levels. The reduction in PTH also leads to lower serum phosphorus levels.[1]
-
Impact on FGF23: Unlike its direct effect on PTH, the mechanism by which this compound lowers FGF23 is indirect. Clinical data consistently demonstrate that the reduction in FGF23 is strongly and significantly correlated with reductions in serum calcium and phosphate, but remarkably, not with the reduction in PTH.[5][6] This suggests that the primary drivers for the this compound-induced decrease in FGF23, which is mainly produced by osteocytes in bone, are the changes in mineral ion load rather than a direct pharmacological effect or a PTH-mediated pathway.[3][5]
Signaling Pathway Overview
Quantitative Data from Clinical Trials
Secondary analyses of phase 3, randomized controlled trials provide robust quantitative data on this compound's effect on FGF23 and other biomarkers of mineral metabolism.
Table 1: Efficacy of this compound vs. Placebo (26-Week Trials)
| Parameter | This compound (n=509) | Placebo (n=514) | P-value |
| FGF23 | -56% | +2% | <0.001 |
| PTH | -55% to -58% | - | <0.001 |
| Calcium | Significant Reduction | - | - |
| Phosphate | Significant Reduction | - | - |
| Data represents median percentage change from baseline to week 27.[3][5][6][7] |
Table 2: Efficacy of this compound vs. Cinacalcet (26-Week Trials)
| Parameter | This compound (n=340) | Cinacalcet (n=343) | P-value |
| FGF23 | -68% | -41% | <0.001 |
| PTH (>30% Reduction) | 68.2% of patients | 57.7% of patients | 0.004 |
| PTH (>50% Reduction) | 52.4% of patients | 40.2% of patients | 0.001 |
| Data represents median percentage change from baseline to week 27 for FGF23.[5][6][7][8] PTH data reflects the proportion of patients achieving reduction.[8] |
Table 3: Correlation Between Changes in FGF23 and Other Mineral Markers
| Marker | Placebo-Controlled Trial (this compound Arm) | Active-Controlled Trial (this compound Arm) |
| PTH | -0.08 | -0.02 |
| Calcium | 0.52 | 0.46 |
| Phosphate | 0.34 | 0.56 |
| Values are Pearson correlation coefficients between the percent changes in FGF23 and the respective marker.[5] |
Table 4: Impact of Concomitant Therapies on this compound-Induced FGF23 Reduction
| Concomitant Therapy Change | Effect on FGF23 Reduction | P-value |
| Increased Vitamin D Analog Dose | Partial attenuation (-60% vs. -71% with no increase) | 0.004 |
| Increased Calcium Supplementation | No significant attenuation | - |
| Increased Dialysate Calcium | No significant attenuation | - |
| These findings indicate that while co-administration of vitamin D can slightly dampen the FGF23-lowering effect, the action of this compound remains potent.[3][5][6] |
Experimental Protocols
The data presented are derived from robust, multicenter, randomized, double-blind clinical trials.
-
Study Design: The core data comes from two pivotal 26-week, phase 3 trials: one placebo-controlled and one active-controlled (vs. cinacalcet).[5][6]
-
Participant Population: Adult patients with moderate to severe sHPT (PTH ≥400 or ≥500 pg/mL) undergoing hemodialysis were enrolled.[5][8][9]
-
Intervention and Dosing:
-
This compound: Administered intravenously three times per week at the end of each hemodialysis session. Dosing started at 5 mg and was titrated up to a maximum of 15 mg based on PTH and calcium levels to achieve a target PTH of ≤300 pg/mL.[5][6]
-
Cinacalcet: Administered orally once daily, with doses ranging from 30 mg to 180 mg.[6]
-
Placebo: Matched intravenous or oral placebos were used to maintain blinding.[6]
-
-
Biochemical Measurements:
-
Blood samples were collected at baseline and at specified intervals throughout the 26-week treatment period.
-
Intact FGF23: Measured at baseline, week 12, and week 27 using the Kainos ELISA kit at a central laboratory.[10]
-
PTH: Assayed using the Advia Centaur assay at a central laboratory.[10]
-
Serum calcium, phosphate, and other markers were analyzed at central laboratories.
-
-
Statistical Analysis: Analyses were performed on the full study populations without imputation for missing data. Within-group changes were assessed, and between-group comparisons were made using linear mixed models or other appropriate statistical tests. Correlations were analyzed using Pearson or Spearman coefficients. A p-value of <0.05 was considered statistically significant.[5]
Clinical Trial Workflow
Logical Relationships in FGF23 Regulation by this compound
The clinical evidence points to a clear hierarchical relationship in how this compound modulates FGF23. The drug's primary effect on the CaSR is the initiating event, which leads to changes in mineral concentrations that, in turn, regulate FGF23 production.
Conclusion
This compound therapy leads to a marked and clinically significant reduction in circulating FGF23 levels in hemodialysis patients with secondary hyperparathyroidism. This effect is statistically superior to both placebo and the oral calcimimetic cinacalcet.[5][6] The primary mechanism for this FGF23 reduction is not a direct consequence of PTH lowering but is instead strongly associated with the concomitant decreases in serum calcium and phosphate.[3][5] While ancillary treatments to manage hypocalcemia, such as active vitamin D, may partially attenuate the FGF23-lowering effect, this compound's impact remains potent.[5][6] These findings establish this compound as an effective therapeutic agent not only for managing PTH but also for potently lowering FGF23, a critical factor implicated in the adverse outcomes of patients with chronic kidney disease.
References
- 1. Role of this compound in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. effects-of-etelcalcetide-on-fibroblast-growth-factor-23-in-patients-with-secondary-hyperparathyroidism-receiving-hemodialysis - Ask this paper | Bohrium [bohrium.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of this compound on fibroblast growth factor 23 in patients with secondary hyperparathyroidism receiving hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
The Cellular Odyssey of Etelcalcetide: A Technical Guide to its Uptake and Intracellular Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide, a novel peptide-based calcimimetic, represents a significant advancement in the management of secondary hyperparathyroidism in patients with chronic kidney disease undergoing hemodialysis. Its therapeutic efficacy stems from its ability to allosterically modulate and directly activate the calcium-sensing receptor (CaSR), a critical regulator of parathyroid hormone (PTH) secretion. While the pharmacodynamics of this compound are well-characterized, its journey at the cellular level—from binding to the CaSR to its ultimate intracellular fate—is a complex process that dictates its sustained therapeutic action. This in-depth technical guide synthesizes the current understanding of the cellular uptake and intracellular trafficking of this compound, providing a framework for researchers and drug development professionals.
Mechanism of Action and Cellular Binding
This compound is an allosteric activator and direct agonist of the CaSR, a member of the class C G-protein coupled receptor (GPCR) family.[1][2] It exerts its effect by binding to the extracellular domain of the CaSR, specifically forming a disulfide bond with the cysteine residue at position 482 in the Venus flytrap (VFT) domain. This interaction enhances the receptor's sensitivity to extracellular calcium, leading to a conformational change that triggers intracellular signaling cascades, ultimately inhibiting the synthesis and secretion of PTH.[2]
Quantitative Binding and Activation Data
While specific quantitative data for this compound's binding affinity (Kd) and uptake rates in parathyroid cells are not extensively published, its functional activity has been characterized. In vitro studies using human parathyroid cells have demonstrated that this compound effectively reduces PTH secretion in a dose-dependent manner.
| Parameter | Cell Type | Concentration Range | Outcome | Reference |
| PTH Secretion Inhibition | Primary Human Parathyroid Cells | 0.005 - 50 µmol/L | Dose-dependent reduction in PTH secretion | [3] |
| Allosteric Activation | Recombinant cells expressing CaSR | N/A | Confirmed allosteric activation mechanism | [4][5] |
Cellular Uptake: The Journey of the this compound-CaSR Complex
The cellular uptake of this compound is intrinsically linked to the internalization of its target receptor, the CaSR. Upon agonist binding, the this compound-CaSR complex is believed to undergo endocytosis, a fundamental process for regulating GPCR signaling. The primary pathway for CaSR internalization is thought to be clathrin-mediated endocytosis.
Experimental Protocols for Studying Cellular Uptake
Protocol 1: Visualization of this compound Internalization using Confocal Microscopy
This protocol describes a hypothetical experiment to visualize the internalization of fluorescently labeled this compound.
1. Fluorescent Labeling of this compound:
-
Covalently conjugate a fluorescent dye (e.g., Alexa Fluor 488) to this compound. The labeling reaction should target a primary amine on the peptide, ensuring that the CaSR binding site is not sterically hindered.[6][7]
-
Purify the labeled peptide using size-exclusion chromatography to remove unconjugated dye.
2. Cell Culture and Treatment:
-
Culture human parathyroid cells or a suitable cell line stably expressing the human CaSR (e.g., HEK293-CaSR).
-
Incubate the cells with fluorescently labeled this compound at a concentration known to induce CaSR activation (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
3. Sample Preparation and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with a marker for early endosomes (e.g., anti-EEA1 antibody) and a nuclear counterstain (e.g., DAPI).
4. Data Analysis:
-
Quantify the colocalization of the fluorescent this compound signal with the early endosome marker to determine the extent of internalization over time.
Intracellular Fate: Trafficking and Degradation
Following internalization into early endosomes, the this compound-CaSR complex faces two primary fates: recycling back to the plasma membrane or trafficking to lysosomes for degradation.[1] The specific fate of the this compound molecule itself post-internalization has not been definitively elucidated in published literature. However, based on the known trafficking of GPCRs and their ligands, two possibilities exist:
-
Degradation: The entire this compound-CaSR complex is targeted to lysosomes, where both the receptor and the peptide ligand are degraded by lysosomal hydrolases.[10]
-
Recycling and Dissociation: The CaSR is recycled back to the cell surface. In this scenario, this compound might dissociate from the receptor within the acidic environment of the endosome and be subsequently degraded, or it could remain bound and be transported back to the plasma membrane. Given the covalent disulfide bond, dissociation within the endosome is less likely without enzymatic cleavage.
Experimental Protocols for Investigating Intracellular Fate
Protocol 2: Quantitative Analysis of this compound Uptake and Degradation using Radiolabeling
This protocol outlines a hypothetical experiment to quantify the internalization and degradation of this compound.
1. Radiolabeling of this compound:
-
Radiolabel this compound with Iodine-125 ([¹²⁵I]) using a standard method such as the chloramine-T method.
-
Purify the [¹²⁵I]-Etelcalcetide by high-performance liquid chromatography (HPLC).
2. Cell Uptake and Degradation Assay:
-
Plate human parathyroid cells in multi-well plates.
-
Incubate the cells with a known concentration of [¹²⁵I]-Etelcalcetide at 37°C for various time points.
-
At each time point, collect the supernatant.
-
Wash the cells with ice-cold acid buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) to dissociate surface-bound ligand.
-
Lyse the cells to release the internalized ligand.
3. Quantification:
-
Measure the radioactivity in the supernatant, the acid wash (surface-bound), and the cell lysate (internalized) using a gamma counter.
-
To assess degradation, analyze the supernatant for trichloroacetic acid (TCA)-soluble radioactivity, which represents degraded peptide fragments.
4. Data Analysis:
-
Calculate the percentage of internalized, surface-bound, and degraded [¹²⁵I]-Etelcalcetide at each time point to determine the rates of uptake and degradation.
Signaling Pathways Activated by this compound
The binding of this compound to the CaSR initiates a cascade of intracellular signaling events. The CaSR is known to couple to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.
-
Gαq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
These signaling events converge to suppress the transcription of the PTH gene and inhibit the secretion of PTH from the parathyroid glands.[11]
Conclusion and Future Directions
The cellular uptake and intracellular fate of this compound are central to its mechanism of action and sustained therapeutic effect. While the initial binding event to the CaSR is well-understood, the subsequent journey of the this compound molecule within the parathyroid cell remains an area for further investigation. Direct visualization and quantification of this compound's internalization, trafficking, and degradation using advanced microscopy and radiolabeling techniques will provide invaluable insights. A deeper understanding of these cellular processes will not only enhance our knowledge of this compound's pharmacology but also inform the development of next-generation calcimimetics with optimized cellular trafficking profiles and therapeutic efficacy.
References
- 1. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of the Calcimimetic this compound in Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on parathyroid hormone secretion by primary hyperparathyroidism patient-derived primary parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients with Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics and Pharmacodynamics of the Calcimimetic this compound in Chronic Kidney Disease and Secondary Hyperparathyroidism Receiving Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Confluence Mobile - CCR Wiki-Public [ccrod.cancer.gov]
- 8. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Darkfield-Confocal Microscopy detection of nanoscale particle internalization by human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium-sensing receptor ubiquitination and degradation mediated by the E3 ubiquitin ligase dorfin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Etelcalcetide: An In-Depth Technical Review of Preclinical Off-Target Effect Investigations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etelcalcetide (Parsabiv®) is a second-generation intravenous calcimimetic agent approved for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis. As a synthetic peptide allosteric activator of the Calcium-Sensing Receptor (CaSR), its therapeutic efficacy is derived from the suppression of parathyroid hormone (PTH) secretion. This technical guide provides a comprehensive overview of the publicly available data from preliminary and nonclinical studies investigating the potential off-target effects of this compound. The collective evidence from these studies indicates that this compound is a highly selective agent. The adverse effects observed in nonclinical and clinical settings are predominantly attributable to its intended potent pharmacological activity on the CaSR—namely, the induction of hypocalcemia. This document summarizes the key safety pharmacology and toxicology findings, details the experimental protocols for pivotal safety assessments, and presents the relevant signaling pathways and experimental workflows through structured data tables and diagrams.
Introduction: The Pharmacology of this compound
This compound is an octapeptide comprised of D-amino acids, which confers resistance to enzymatic degradation. Its mechanism of action involves allosterically modulating the CaSR on the surface of parathyroid gland chief cells[1][2]. By increasing the receptor's sensitivity to extracellular calcium, this compound mimics the effects of high calcium levels, leading to a significant and rapid reduction in PTH secretion[3][4]. This on-target activity effectively addresses the pathophysiology of SHPT but also forms the basis for its primary safety concern: hypocalcemia[5][6]. A thorough evaluation during its preclinical development was therefore critical to distinguish on-target effects from any potential off-target liabilities.
Summary of Off-Target and Safety Pharmacology Investigations
Nonclinical safety programs for this compound were designed to identify any potential off-target effects. The U.S. Food and Drug Administration (FDA) Pharmacology and Toxicology review concluded that "No off-target toxicity was identified," with all observed adverse findings in animal models being linked to the primary pharmacology of the drug[7]. The following sections detail the specific areas of investigation.
In Vitro Receptor and Enzyme Interaction Profile
In vitro studies are fundamental to identifying potential off-target interactions at a molecular level. For this compound, these assessments focused on key pathways involved in drug metabolism and transport, which are common sources of off-target drug-drug interactions.
Data Presentation: In Vitro Off-Target Interaction Profile
| Target Class | Specific Target/Assay | Concentration Tested | Outcome | Reference |
| Drug Metabolizing Enzymes | Cytochrome P450 (CYP) Enzyme Induction | Not specified | No induction observed | [1] |
| Cytochrome P450 (CYP) Enzyme Inhibition | Up to 50 µM | No inhibition observed | [8] | |
| Drug Transporters | Efflux and Uptake Transporter Proteins (Substrate) | Not specified | Not a substrate | [1] |
| Common Transporter Proteins (Inhibition) | Up to 50 µM | No inhibition observed | [1][8] | |
| Cardiac Ion Channels | hERG (human Ether-à-go-go-Related Gene) K+ Channel | ~30x Cmax (free drug) | No effect on hERG ion channel current | [9][10] |
This table summarizes the lack of significant off-target interactions in key in vitro safety panels.
Cardiovascular Safety Pharmacology
Cardiovascular safety is a critical component of preclinical drug development. For this compound, studies were conducted to assess direct effects on cardiovascular parameters, with a particular focus on cardiac repolarization (QT interval).
Data Presentation: Nonclinical Cardiovascular Safety Findings
| Study Type | Animal Model | Key Finding | Interpretation | Reference |
| Safety Study | Dog | Prolongation of the corrected QT interval (QTc) | Attributed to reductions in serum calcium (hypocalcemia), an expected on-target pharmacological effect. | [9] |
| In Vitro Assay | N/A | No direct effect on hERG ion channel currents at concentrations ~30 times the maximum plasma-free drug concentrations achieved in patients. | The lack of hERG interaction supports the conclusion that QTc prolongation is secondary to hypocalcemia, not a direct off-target effect. | [10] |
Genetic Toxicology
A standard battery of tests was performed to assess the genotoxic potential of this compound. An initial positive finding in a bacterial assay was not replicated in more clinically relevant mammalian systems.
Data Presentation: Genetic Toxicology Profile
| Assay Type | System | Outcome | Conclusion | Reference |
| Bacterial Reverse Mutation Assay | Salmonella (Ames) | Positive in some strains | Positive finding, requiring further investigation in mammalian systems. | [7][9] |
| In Vitro Chromosome Aberration Assay | Mammalian Cells | Negative | No evidence of clastogenicity in vitro. | [7] |
| In Vivo Chromosome Aberration Assay | Mammalian Model | Negative | No evidence of clastogenicity in vivo. | [7] |
| In Vivo Mammalian Gene Mutation Assay | Muta™ Mouse | Negative | No evidence of mutagenicity in vivo. | [9] |
| Carcinogenicity Studies | Rat and Mouse | Negative | No drug-related tumors observed. | [7][9] |
Based on the weight of evidence from mammalian assays, this compound is considered non-genotoxic and non-carcinogenic.[9]
Gastrointestinal (GI) Safety
During clinical trials, an imbalance in fatal gastrointestinal bleeding events prompted a re-evaluation of nonclinical data. While a plausible on-target mechanism exists (CaSR agonism can stimulate gastrin secretion), animal studies did not reveal a significant safety concern[7].
Data Presentation: Nonclinical Gastrointestinal Findings
| Animal Model | Duration | Finding | Interpretation | Reference |
| Dog | Up to 9 months | No GI toxicity observed (except for sporadic emesis). | Lack of significant findings in a non-rodent species. | [7] |
| Rat | Up to 6 months | Reversible, minimal to mild stomach erosions at some exposure levels. | No severe erosions, ulcerations, or bleeding were observed. The findings were not considered a significant safety concern in the nonclinical context. | [7] |
Signaling Pathways and Experimental Workflows
On-Target Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound's primary effect is mediated through the CaSR, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated by this compound in parathyroid chief cells.
Caption: this compound's on-target signaling pathway in parathyroid cells.
Experimental Workflow: In Vitro hERG Safety Assay
The workflow for assessing direct cardiac ion channel effects is a critical step in safety pharmacology to rule out off-target activity that could lead to arrhythmias.
Caption: Standard experimental workflow for an in vitro hERG assay.
Experimental Workflow: Genetic Toxicology Assessment
This diagram outlines the logical progression of testing used to determine the genotoxic potential of a drug candidate like this compound.
Caption: Logical workflow for the assessment of genotoxicity.
Detailed Experimental Protocols
The following sections describe the generalized methodologies for the key experiments cited in this guide. Specific parameters would be adapted by the testing facility.
In Vitro hERG Potassium Channel Assay
-
Objective: To determine the potential of this compound to inhibit the hERG potassium channel, a common cause of drug-induced QT prolongation.
-
Cell Line: A mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably transfected with the KCNH2 gene encoding the hERG channel.
-
Methodology: Whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Cells are cultured to an appropriate confluency and prepared for recording.
-
An individual cell is selected, and a glass micropipette forms a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell configuration).
-
The cell is held at a negative holding potential (e.g., -80 mV). A specific voltage protocol is applied to elicit the characteristic hERG tail current upon repolarization.
-
A stable baseline current is recorded in the presence of a vehicle control solution.
-
This compound is then perfused over the cell at increasing concentrations. The hERG current is recorded at each concentration until a steady-state effect is observed.
-
A known potent hERG inhibitor (e.g., E-4031) is typically used as a positive control at the end of the experiment to confirm channel sensitivity.
-
-
Data Analysis: The peak tail current amplitude at each test concentration is measured and expressed as a percentage of the baseline (vehicle) current. An IC₅₀ value is calculated if concentration-dependent inhibition is observed.
In Vitro Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess whether this compound can inhibit the activity of major human CYP isoforms, which could lead to drug-drug interactions.
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Methodology: Incubation with isoform-specific probe substrates followed by quantification of metabolite formation.
-
Protocol:
-
A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system, and a specific probe substrate for the CYP isoform being tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
This compound is added to the mixture at a range of concentrations (e.g., 0.1 to 50 µM). A vehicle control (no this compound) and a positive control inhibitor are run in parallel.
-
The reaction is initiated by adding NADPH and incubated at 37°C for a specified time.
-
The reaction is terminated by adding a stop solution (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite.
-
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. The percent inhibition is calculated for each concentration, and an IC₅₀ value is determined.
Bacterial Reverse Mutation (Ames) Test
-
Objective: To detect drug-induced gene mutations (point mutations and frameshift mutations) using several strains of Salmonella typhimurium and Escherichia coli.
-
System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA).
-
Methodology: Plate incorporation or pre-incubation method.
-
Protocol:
-
The assay is conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
A mixture containing the bacterial tester strain, varying concentrations of this compound, and either S9 mix or a buffer is prepared.
-
This mixture is combined with molten top agar and poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted for each plate.
-
-
Data Analysis: A positive response is defined as a concentration-related increase in the number of revertant colonies over the background (vehicle control) level, typically exceeding a two-fold increase.
Conclusion
References
- 1. This compound (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fdu.edu [fdu.edu]
- 3. Adverse events reporting of this compound: a real-word analysis from FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parsabiv | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ec.europa.eu [ec.europa.eu]
- 6. New scenarios in secondary hyperparathyroidism: this compound. Position paper of working group on CKD-MBD of the Italian Society of Nephrology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Nonclinical Safety Profile of this compound, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An integrated analysis of safety and tolerability of this compound in patients receiving hemodialysis with secondary hyperparathyroidism | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Recommended Storage Conditions for Etelcalcetide Research Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the recommended storage, handling, and stability assessment of Etelcalcetide research samples. The information is compiled from publicly available data on the commercial product (Parsabiv®) and from analytical studies.
Introduction to this compound
This compound is a synthetic peptide comprised of seven D-amino acids. It acts as a calcimimetic by allosterically modulating the calcium-sensing receptor (CaSR), leading to a reduction in parathyroid hormone (PTH) secretion. Its stability is crucial for accurate and reproducible research findings. The commercial formulation is a sterile, preservative-free, ready-to-use clear and colorless solution with a pH of 3.3, containing succinic acid and sodium chloride. A patent application has also described alternative stable formulations using different buffering agents.
Recommended Storage Conditions for this compound Stock Solutions
For research purposes, it is recommended to handle this compound solutions with care to maintain their integrity. The following conditions are based on the guidelines for the commercial product.
| Condition | Temperature | Light Exposure | Duration | Notes |
| Long-Term Storage | 2°C to 8°C | Protect from light (store in original vial/amber tube) | Up to the manufacturer's expiry | This is the recommended storage for unopened vials. |
| Short-Term Storage (after removal from refrigerator) | Do not exceed 25°C | Protect from light (in original carton/amber tube) | Up to 7 days | Avoid exposure to heat sources. |
| Short-Term Storage (exposed to light) | Do not exceed 25°C | Minimize exposure to direct sunlight | Maximum of 4 hours | Use immediately after preparation if possible. |
| Frozen Storage | -20°C or -80°C | Protect from light | To be determined by user-validated studies | Data on long-term frozen stability is not publicly available. It is crucial to perform in-house stability studies. Aliquoting is recommended to avoid multiple freeze-thaw cycles. |
Handling of this compound Research Samples
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot this compound solutions into single-use volumes upon receipt or preparation.
-
Dilution: The commercial product should not be diluted prior to administration. For research purposes, if dilution is necessary, use a buffer system that maintains a pH of around 3.3 to optimize stability.
-
Biological Samples: this compound is known to be biotransformed in blood through reversible disulfide exchange with endogenous thiols, forming conjugates with serum albumin. This should be considered when handling plasma or serum samples. For accurate quantification of unbound this compound, samples should be processed promptly and stored at appropriate temperatures (see Section 5 for stability testing protocol).
Experimental Protocols for Stability Assessment
Due to the limited public data on the stability of this compound under various research conditions (e.g., freeze-thaw, long-term frozen storage), it is imperative for researchers to perform their own stability studies.
This protocol is designed to determine the stability of this compound in a specific solvent or biological matrix after multiple freeze-thaw cycles.
-
Sample Preparation: Prepare a stock solution of this compound in the desired matrix (e.g., buffer, plasma) at a known concentration. Aliquot the solution into at least 15 separate tubes.
-
Baseline Analysis (Cycle 0): Immediately analyze three aliquots to determine the initial concentration of this compound.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the desired temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw three aliquots at room temperature until completely liquid. This constitutes one freeze-thaw cycle.
-
Analyze the three thawed aliquots for this compound concentration.
-
Repeat the freeze-thaw process for the remaining aliquots for a desired number of cycles (typically 3 to 5 cycles are evaluated).
-
-
Data Analysis: Calculate the mean concentration and standard deviation for each cycle. Compare the results to the baseline concentration. A significant decrease in concentration indicates instability.
Forced degradation studies help to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
-
Sample Preparation: Prepare a stock solution of this compound.
-
Stress Conditions: Expose the this compound solution to the following conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 70°C), protected from light, for a defined period.
-
Photolytic Degradation: Expose the solution to a light source (as per ICH Q1B guidelines) for a defined period.
-
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., HPLC with UV or MS detection) to quantify the remaining this compound and characterize any degradation products.
Signaling Pathways and Experimental Workflows
Caption: this compound allosterically activates the CaSR, initiating a signaling cascade that inhibits PTH synthesis and secretion.
Caption: A generalized workflow for conducting stability studies on this compound research samples.
Application Notes and Protocols for Etelcalcetide Administration in Rodent Models of Chronic Kidney Disease (CKD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide is a novel calcimimetic agent that acts as an allosteric activator of the calcium-sensing receptor (CaSR).[1] It is utilized in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis.[2][3] Preclinical studies in rodent models of CKD are crucial for understanding its therapeutic effects and mechanism of action. These application notes provide detailed protocols for the administration of this compound in two commonly used rodent models of CKD: the adenine-induced model and the 5/6 nephrectomy model.
Mechanism of Action
This compound binds to the CaSR on parathyroid chief cells, enhancing the receptor's sensitivity to extracellular calcium.[2] This activation inhibits the synthesis and secretion of parathyroid hormone (PTH).[2][4] The downstream signaling cascade involves the activation of G-proteins, primarily Gq/11 and Gi, which in turn stimulates phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium concentrations, which is the key mediator for the inhibition of PTH secretion.[5]
This compound Signaling Pathway in Parathyroid Gland
Caption: Signaling pathway of this compound in parathyroid cells.
Experimental Protocols
Rodent Models of Chronic Kidney Disease
Two widely used rodent models for inducing CKD and secondary hyperparathyroidism are the adenine-induced model and the 5/6 nephrectomy model.
1. Adenine-Induced CKD Model:
This model induces tubulointerstitial fibrosis and CKD through the oral administration of adenine.[6] Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing injury.[6]
-
Induction: Male Wistar rats are typically fed a diet supplemented with 0.75% adenine for 4 weeks.[7] The concentration and duration can be modified to induce varying degrees of CKD.[8][9]
2. 5/6 Nephrectomy (5/6 Nx) CKD Model:
This surgical model involves the removal of a significant portion of the renal mass, leading to hyperfiltration and progressive kidney damage in the remaining tissue.
-
Induction: The procedure is typically performed in two steps. First, two-thirds of one kidney is surgically removed. One week later, the contralateral kidney is completely removed.[10] To further induce SHPT, rats can be fed a high-phosphate diet.[10]
This compound Administration Protocols
The following tables summarize the administration protocols for this compound in both the adenine-induced and 5/6 nephrectomy rat models of CKD.
Table 1: this compound Administration in Adenine-Induced CKD Rat Model
| Parameter | Protocol | Reference |
| Animal Model | Male Wistar rats with adenine-induced CKD (0.75% adenine diet for 4 weeks) | [7] |
| This compound Formulation | 10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5 | [6] |
| Route of Administration | Subcutaneous (SC) injection | [6] |
| Dosage | 0.3 mg/kg | [6] |
| Frequency | Once a day | [6] |
| Duration | 4 weeks | [6] |
Table 2: this compound Administration in 5/6 Nephrectomy CKD Rat Model
| Parameter | Protocol | Reference |
| Animal Model | Male rats with 5/6 nephrectomy and high-phosphate diet | [10] |
| This compound Formulation | 0.24% succinate buffer | [10] |
| Route of Administration | Subcutaneous (SC) injection | [10] |
| Dosage | 0.3, 1, or 3 mg/kg | [10] |
| Frequency | Three times weekly | [10] |
| Duration | 6 weeks | [10] |
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a rodent model of CKD.
Caption: General experimental workflow for this compound studies in rodent CKD models.
Data Presentation
Quantitative data from studies evaluating this compound in rodent CKD models should be summarized in clear and structured tables to facilitate comparison.
Table 3: Summary of Biochemical Outcomes in Adenine-Induced CKD Rats Treated with this compound
| Parameter | Vehicle-Treated Uremic Rats | This compound-Treated Uremic Rats (0.3 mg/kg/day) | Non-Uremic Controls | Reference |
| Plasma PTH (pg/mL) | Significantly higher than non-uremic | Significantly lower than vehicle-treated | Normal levels | [7] |
| Serum Calcium (mg/dL) | Normal to slightly elevated | Significantly lower than vehicle-treated | Normal levels | [7] |
| Serum Phosphorus (mg/dL) | Significantly elevated | Significantly lower than vehicle-treated | Normal levels | [7] |
| Serum FGF23 (pg/mL) | Significantly elevated | Significantly lower than vehicle-treated | Normal levels | [7] |
| Aortic Calcium Content | Significantly elevated | Similar to non-uremic controls | Low levels | [7] |
| Parathyroid Gland Weight | Significantly increased | Significantly lower than vehicle-treated | Normal size |
Table 4: Summary of Biochemical Outcomes in 5/6 Nephrectomy CKD Rats Treated with this compound
| Parameter | Vehicle-Treated 5/6 Nx Rats | This compound-Treated 5/6 Nx Rats (3 mg/kg, 3x/week) | Reference |
| Plasma PTH | Elevated | Significantly reduced | [10] |
| Parathyroid Gland Weight | Increased | Reduced | [10] |
| Parathyroid Chief Cell Number | Increased | Reduced | [10] |
Conclusion
The provided protocols and data offer a comprehensive guide for the administration and evaluation of this compound in established rodent models of chronic kidney disease. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical assessment of this compound and other novel therapies for CKD-associated secondary hyperparathyroidism. The visualization of the signaling pathway and experimental workflow aims to provide a clear conceptual framework for researchers in the field.
References
- 1. Experimental models for preclinical research in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 6. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evocalcet prevents ectopic calcification and parathyroid hyperplasia in rats with secondary hyperparathyroidism | PLOS One [journals.plos.org]
- 8. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. pmda.go.jp [pmda.go.jp]
In Vitro Assay Protocols for Determining Etelcalcetide Efficacy
For Immediate Release
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Etelcalcetide, a calcimimetic agent used in the treatment of secondary hyperparathyroidism. The following protocols for calcium mobilization, parathyroid hormone (PTH) secretion, and receptor binding assays are essential tools for characterizing the pharmacological activity of this compound and other calcium-sensing receptor (CaSR) agonists.
Introduction
This compound is a synthetic peptide that acts as an allosteric activator of the calcium-sensing receptor (CaSR).[1] By binding to the CaSR on parathyroid chief cells, this compound enhances the receptor's sensitivity to extracellular calcium, leading to a decrease in the secretion of parathyroid hormone (PTH).[1] This mechanism of action makes it an effective therapeutic for managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD) on hemodialysis. The in vitro assays described herein are fundamental for quantifying the potency and efficacy of this compound.
Key In Vitro Efficacy Assays
The efficacy of this compound can be determined through a series of robust in vitro assays that measure its ability to activate the CaSR and elicit downstream physiological responses. The primary assays include:
-
Calcium Mobilization Assay: Measures the increase in intracellular calcium concentration following CaSR activation in a recombinant cell line.
-
PTH Secretion Assay: Quantifies the inhibition of PTH secretion from primary parathyroid cells.
-
CaSR Binding Assay: Determines the binding affinity of this compound to the CaSR.
A comprehensive nonclinical program for this compound identified no off-target toxicity, highlighting its specificity for the CaSR.[1]
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro efficacy.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| PTH Secretion Assay | Primary Human Parathyroid Cells | EC50 | 0.42 - 20.8 µmol/L | |
| Calcium Mobilization Assay | HEK293 cells stably expressing human CaSR | EC50 | Data not currently available in cited literature | |
| CaSR Binding Assay | Membranes from HEK293 cells expressing human CaSR | Ki | Data not currently available in cited literature |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of this compound to induce a transient increase in intracellular calcium concentration in HEK293 cells stably expressing the human CaSR. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing human CaSR
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-Lysine coated 96-well or 384-well plates
-
Fluo-4 AM dye
-
Pluronic F-127
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
This compound
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation 3)
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into Poly-D-Lysine coated 96-well or 384-well plates at a density of 40,000 to 80,000 cells/well and incubate overnight.[2]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES containing 1 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.[3]
-
Remove the culture medium from the cells and add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM loading solution to each well.[2]
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature in the dark.[2]
-
-
Assay Performance:
-
Prepare a dilution series of this compound in HBSS with 20 mM HEPES.
-
Place the cell plate into the fluorescence microplate reader.
-
Set the instrument to record fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) before and after the addition of this compound.[2]
-
The instrument's liquid handling system will automatically add the this compound dilutions to the wells.
-
Record the fluorescence signal for a sufficient duration to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the concentration of this compound.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic equation.
-
Parathyroid Hormone (PTH) Secretion Assay
This assay quantifies the inhibitory effect of this compound on PTH secretion from primary human parathyroid cells.
Materials:
-
Human parathyroid tissue
-
Collagenase
-
Culture medium (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Human PTH ELISA kit
-
96-well plates
Procedure:
-
Primary Cell Isolation and Culture:
-
Obtain fresh human parathyroid tissue.
-
Mince the tissue into small fragments and digest with collagenase to isolate parathyroid chief cells.
-
Resuspend the isolated cells in culture medium supplemented with FBS.
-
Plate the cells in 96-well plates.
-
-
Treatment with this compound:
-
Prepare a dilution series of this compound in the culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 2 hours).
-
-
Sample Collection and PTH Measurement:
-
Data Analysis:
-
Plot the measured PTH concentration against the concentration of this compound.
-
Calculate the IC50 value, representing the concentration of this compound that causes 50% inhibition of PTH secretion, by fitting the data to a suitable dose-response curve.
-
CaSR Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CaSR using a competitive binding format with a radiolabeled ligand, such as [3H]-cinacalcet.
Materials:
-
Membrane preparations from HEK293 cells expressing human CaSR
-
Radioligand (e.g., [3H]-cinacalcet)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[9]
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[9]
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the filter plates to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection:
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[9]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value from the competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: this compound signaling pathway via CaSR.
Caption: Calcium mobilization assay workflow.
Caption: PTH secretion assay workflow.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. sinogeneclon.com [sinogeneclon.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. raybiotech.com [raybiotech.com]
- 8. weldonbiotech.com [weldonbiotech.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Quantitative Analysis of Etelcalcetide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide (Parsabiv®) is a novel calcimimetic agent administered intravenously for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] It is a synthetic peptide comprised of a chain of seven D-amino acids linked to an L-cysteine by a disulfide bond. This compound functions as an allosteric activator of the calcium-sensing receptor (CaSR) on the parathyroid gland, which increases the receptor's sensitivity to extracellular calcium, thereby reducing the secretion of parathyroid hormone (PTH).[3]
Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for its determination.
Mechanism of Action: Calcium-Sensing Receptor (CaSR) Signaling Pathway
This compound exerts its therapeutic effect by modulating the CaSR signaling pathway in the parathyroid gland. The binding of this compound to the CaSR enhances its activation by extracellular calcium, leading to the inhibition of PTH secretion. The simplified signaling cascade is illustrated below.
Quantitative Analysis of this compound
Due to its peptide nature and extensive biotransformation in blood, LC-MS/MS is the most reliable and widely used method for the quantification of this compound and its metabolites in biological matrices. Approximately 90% of this compound is biotransformed within 3 hours in whole blood, primarily through reversible disulfide exchange with endogenous thiols to form conjugates, with the most abundant being a conjugate with serum albumin (SAPC).[1]
Method 1: Indirect Quantification of this compound via a Surrogate Tryptic Peptide of SAPC by LC-MS/MS
This method is based on the quantification of a stable surrogate peptide derived from the tryptic digestion of the Serum Albumin Peptide Conjugate (SAPC), which is the major biotransformation product of this compound.
Experimental Protocol
-
Sample Collection and Storage:
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Preparation (Tryptic Digestion):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add a suitable internal standard.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Resuspend the protein pellet in a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add trypsin (e.g., at a 1:20 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
Stop the digestion by adding an acid (e.g., formic acid to a final concentration of 1%).
-
Centrifuge the digested sample to remove any precipitate.
-
The supernatant is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column suitable for peptide separation (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the target peptide from other matrix components.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for the surrogate peptide. For the SA21–41PC peptide, the mass transition is m/z 672.96 -> m/z 448.28.[1]
-
-
Experimental Workflow
Method 2: Direct Quantification of this compound in Plasma by LC-MS/MS (Proposed Protocol)
Experimental Protocol
-
Sample Collection and Storage:
-
Collect whole blood samples in EDTA-containing tubes.
-
Immediately after collection, acidify the plasma with formic acid (to a final concentration of 1% v/v) to stabilize this compound.[1]
-
Store acidified plasma samples at -80°C.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw acidified plasma samples on ice.
-
To a 200 µL aliquot of plasma, add a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Condition an Oasis HLB µElution SPE plate with methanol followed by water.
-
Load the plasma sample onto the SPE plate.
-
Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute this compound with a stronger organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
MS System: High-sensitivity triple quadrupole mass spectrometer.
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from low to high percentage of mobile phase B over several minutes.
-
Injection Volume: 5 µL.
-
Mass Spectrometric Detection:
-
Ionization Mode: ESI+.
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard would need to be determined through infusion and optimization experiments.
-
-
Experimental Workflow
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound in patients with CKD undergoing hemodialysis.
| Parameter | Value | Patient Population | Notes | Source |
| Effective Half-Life | 3-5 days | Patients on hemodialysis 3 times a week | The long half-life is due to reversible binding to serum albumin. | [2] |
| Accumulation Ratio (AUC) | 3.02 (SD 0.61) | Chinese patients on hemodialysis (5 mg thrice weekly) | Assessed after multiple-dose administration through day 27. | [4] |
| Hemodialysis Clearance | 7.66 L/hr | CKD patients on hemodialysis | Hemodialysis is the predominant route of elimination. | |
| Biotransformation | ~90% within 3 hours in whole blood | In vitro human whole blood | Primarily forms a covalent conjugate with serum albumin (SAPC). | [1] |
| Protein Binding | Predominantly covalent to albumin; non-covalent binding is low. | Human plasma | ||
| Blood-to-Plasma Ratio | ~0.6 | Human blood | Based on [14C]-etelcalcetide concentrations. |
Conclusion
The quantitative analysis of this compound in biological samples is essential for understanding its clinical pharmacology. LC-MS/MS stands out as the method of choice due to its high sensitivity and specificity, which are necessary to overcome the challenges posed by the drug's peptide nature and extensive biotransformation. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals working with this compound.
References
- 1. Determination of this compound Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Phase I, Multiple-Dose, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate Pharmacokinetics, Safety, and Tolerability of this compound Administered Intravenously to Chinese Patients With Chronic Kidney Disease Undergoing Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Etelcalcetide in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the pharmacological effects of Etelcalcetide, a calcimimetic agent used in the treatment of secondary hyperparathyroidism. The following sections detail the recommended cell models, experimental protocols, and expected outcomes, with a focus on quantitative data and signaling pathway analysis.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic peptide that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] By binding to the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium.[3] This heightened activation of the CaSR, predominantly on parathyroid chief cells, leads to a decrease in the secretion of parathyroid hormone (PTH).[1][2] Understanding the cellular and molecular mechanisms of this compound is crucial for the development of novel therapeutics and for optimizing its clinical use.
Recommended Cell Culture Models
The choice of cell model is critical for obtaining relevant and reproducible data. The following models are recommended for studying this compound's effects:
-
HEK293 Cells Stably Expressing Human CaSR (HEK293-CaSR): This is a widely used and robust model system. Human Embryonic Kidney 293 (HEK293) cells are readily available, easy to culture and transfect, and provide a clean background for studying the specific effects of CaSR activation.[4][5] Stable expression of the human CaSR allows for consistent and reproducible assay performance.
-
Primary Human Parathyroid Cells: This model offers the highest physiological relevance as it involves the direct target cells of this compound.[6] However, sourcing these cells can be challenging, and their culture is more complex compared to cell lines.[1][5][7] Variability between donors is also a factor to consider.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from in vitro studies of this compound.
Table 1: Potency of this compound in Functional Assays
| Cell Model | Assay | Parameter | Value |
| HEK-293T cells expressing human CaSR | Intracellular Calcium Mobilization | EC50 | 0.53 µM[8] |
| Rat parathyroid gland cells | PTH Secretion Suppression | EC50 | 0.36 µM[9] |
| Primary human parathyroid cells (Patient 1) | PTH Secretion Suppression | EC50 | 0.57 µmol/L[10] |
| Primary human parathyroid cells (Patient 2) | PTH Secretion Suppression | EC50 | 20.8 µmol/L[10] |
| Primary human parathyroid cells (Patient 3) | PTH Secretion Suppression | EC50 | 0.42 µmol/L[10] |
| Primary human parathyroid cells (Patient 4) | PTH Secretion Suppression | EC50 | 0.57 µmol/L[10] |
Table 2: Magnitude of Response to CaSR Activation
| Cell Model | Assay | Agonist | Magnitude of Response |
| HEK293-CaSR cells | IP1 Accumulation | Extracellular Calcium | 6.55 ± 0.16 fold increase in TR-FRET ratio[11] |
| HEK293-CaSR cells | ERK1/2 Phosphorylation | Extracellular Calcium | 4.64 ± 0.28 fold increase in TR-FRET ratio[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture of HEK293-CaSR Cells
Objective: To maintain a healthy and stable culture of HEK293 cells expressing the human Calcium-Sensing Receptor.
Materials:
-
HEK293 cells stably expressing human CaSR (e.g., from AddexBio, Catalog #S0014002)[12]
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Geneticin (G418) or other appropriate selection antibiotic
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:3 to 1:10 ratio.[12]
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following CaSR activation by this compound.
Materials:
-
HEK293-CaSR cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
This compound stock solution
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Black, clear-bottom 96-well or 384-well microplates
Protocol:
-
Seed HEK293-CaSR cells into black, clear-bottom microplates and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in anhydrous DMSO and then diluting it in HBSS (with Ca2+ and Mg2+) to the desired final concentration (e.g., 2-5 µM). Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS (with Ca2+ and Mg2+).
-
Add assay buffer (HBSS with Ca2+ and Mg2+) to each well.
-
Measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer. For Fura-2, excitation is at 340 nm and 380 nm, and emission is at 510 nm. For Fluo-4, excitation is at 488 nm and emission is at 520 nm.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence signal over time.
-
After the response to this compound has been recorded, add ionomycin as a positive control to determine the maximum calcium response.
-
Add EGTA to chelate extracellular calcium and determine the minimum fluorescence.
-
The change in intracellular calcium is typically expressed as a ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or as a fold change over baseline.
Inositol Monophosphate (IP1) Accumulation Assay
Objective: To quantify the activation of the Gq signaling pathway by measuring the accumulation of IP1, a stable metabolite of IP3.
Materials:
-
HEK293-CaSR cells
-
HTRF IP-One assay kit (e.g., from Cisbio)[7]
-
This compound stock solution
-
White, solid-bottom 384-well microplates
Protocol:
-
Seed HEK293-CaSR cells into white 384-well plates and culture overnight.
-
Prepare the stimulation buffer provided in the IP-One kit, which contains LiCl to inhibit IP1 degradation.[7]
-
Remove the culture medium and add the stimulation buffer containing varying concentrations of this compound.
-
Incubate the plate at 37°C for the recommended time (typically 30-60 minutes).[8]
-
Lyse the cells by adding the HTRF lysis buffer containing the IP1-d2 acceptor and the anti-IP1-cryptate donor reagents.[7]
-
Incubate the plate at room temperature for 1 hour in the dark.
-
Measure the HTRF signal using a plate reader capable of time-resolved fluorescence, with excitation at 320 nm and emission at 620 nm and 665 nm.
-
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced. Calculate the concentration of IP1 using a standard curve.
ERK1/2 Phosphorylation Assay
Objective: To measure the activation of the MAPK/ERK signaling pathway downstream of CaSR activation.
Materials:
-
HEK293-CaSR cells
-
AlphaScreen SureFire ERK1/2 phosphorylation assay kit (e.g., from PerkinElmer)[2]
-
This compound stock solution
-
White, opaque 384-well microplates (e.g., ProxiPlate)
Protocol:
-
Seed HEK293-CaSR cells into a 96-well or 384-well culture plate and grow to confluence.
-
Serum-starve the cells for 4-24 hours prior to the assay to reduce basal ERK phosphorylation.
-
Stimulate the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Lyse the cells with the SureFire lysis buffer.
-
Transfer the lysate to a white, opaque 384-well plate.
-
Add the AlphaScreen acceptor beads conjugated to an antibody specific for phosphorylated ERK1/2.
-
Add the AlphaScreen donor beads conjugated to an antibody that recognizes total ERK1/2.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Read the AlphaScreen signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated ERK1/2.
PTH Secretion Assay from Primary Human Parathyroid Cells
Objective: To directly measure the inhibitory effect of this compound on PTH secretion from primary parathyroid cells.
Materials:
-
Fresh human parathyroid tissue (obtained with appropriate ethical approval)
-
Collagenase solution
-
Culture medium (e.g., DMEM/F12 with supplements)
-
This compound stock solution
Protocol:
-
Mince the parathyroid tissue into small pieces.
-
Digest the tissue with a collagenase solution at 37°C with gentle agitation to disperse the cells.[10]
-
Filter the cell suspension to remove undigested tissue.
-
Wash the cells with culture medium and determine cell viability and count.
-
Seed the cells into culture plates.
-
Allow the cells to recover and adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound and a defined concentration of extracellular calcium.
-
Incubate for a specified period (e.g., 2-4 hours).[10]
-
Collect the cell culture supernatant.
-
Measure the concentration of intact PTH in the supernatant using a human PTH ELISA kit according to the manufacturer's instructions.
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and the experimental workflows.
Caption: this compound signaling pathway via CaSR.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. bu.edu [bu.edu]
- 7. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. manuals.plus [manuals.plus]
- 10. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]
Application Notes and Protocols for the Study of Secondary Hyperparathyroidism Using Etelcalcetide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary hyperparathyroidism (SHPT) is a common and serious complication of chronic kidney disease (CKD), characterized by elevated parathyroid hormone (PTH) levels, mineral metabolism disorders, and bone disease.[1][2] Etelcalcetide (Parsabiv™) is a second-generation calcimimetic agent approved for the treatment of SHPT in adult patients with CKD on hemodialysis.[2][3] It is a synthetic peptide that acts as an allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[3][4] By activating the CaSR, this compound mimics the effect of high calcium levels, thereby suppressing the synthesis and secretion of PTH.[4][5]
These application notes provide a comprehensive overview of the use of this compound as a tool for studying SHPT, including its mechanism of action, protocols for preclinical evaluation in animal models, and a summary of its effects on key biochemical parameters.
Mechanism of Action and Signaling Pathway
This compound is a calcimimetic agent that allosterically modulates and activates the calcium-sensing receptor (CaSR) on parathyroid chief cells.[3][4] This activation enhances the receptor's sensitivity to extracellular calcium, leading to a decrease in PTH secretion.[3] The signaling cascade initiated by CaSR activation involves coupling to G-proteins, primarily Gq/11 and Gi/o.[6][7]
-
Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The rise in intracellular calcium is a primary signal for the inhibition of PTH secretion.[6][7]
-
Gi/o Pathway: The Gi/o protein pathway inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels, which also contributes to the suppression of PTH secretion.[6][7]
Quantitative Data from Clinical Studies
This compound has been shown to effectively reduce PTH levels and impact serum calcium and phosphorus in patients with SHPT undergoing hemodialysis. The following tables summarize key findings from clinical trials.
Table 1: Efficacy of this compound in Reducing Parathyroid Hormone (PTH)
| Trial | Treatment Group | Baseline PTH (pg/mL, mean) | Primary Endpoint | Result |
|---|---|---|---|---|
| Trial A[8] | This compound | 849 | >30% reduction in PTH from baseline | 74.0% of patients achieved endpoint |
| Trial A[8] | Placebo | 820 | >30% reduction in PTH from baseline | 8.3% of patients achieved endpoint |
| Trial B[8] | This compound | 845 | >30% reduction in PTH from baseline | 75.3% of patients achieved endpoint |
| Trial B[8] | Placebo | 852 | >30% reduction in PTH from baseline | 9.6% of patients achieved endpoint |
| Head-to-Head vs. Cinacalcet[3] | This compound | N/A | >50% reduction in PTH from baseline | 52.4% of patients achieved endpoint |
| Head-to-Head vs. Cinacalcet[3] | Cinacalcet | N/A | >50% reduction in PTH from baseline | 40.2% of patients achieved endpoint |
Table 2: Effect of this compound on Serum Calcium and Phosphorus
| Parameter | Treatment Group | Baseline Value (mean) | Change from Baseline | Reference |
|---|---|---|---|---|
| Corrected Serum Calcium | This compound | N/A | Significant decrease | [1][9] |
| Serum Phosphorus | this compound | N/A | Significant decrease |[1][2][9] |
Experimental Protocols for Preclinical Studies
Animal models are indispensable for studying the pathophysiology of SHPT and for the preclinical evaluation of therapeutic agents like this compound. Rodent models, particularly rats, are commonly used.
Protocol 1: Induction of SHPT in Rats via Adenine Diet
This protocol describes a non-surgical method to induce CKD and subsequent SHPT in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
Standard rat chow
-
Custom diet: Standard chow supplemented with 0.75% adenine by weight
-
Metabolic cages for urine collection (optional)
Procedure:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Divide rats into a control group (standard diet) and a CKD group (0.75% adenine diet).
-
Feed the respective diets for 4 weeks.[6] This duration is typically sufficient to induce significant renal failure and SHPT.
-
Monitor animal health, body weight, and food/water intake regularly. Adenine-fed rats may exhibit weight loss.
-
At the end of the induction period, confirm the development of CKD and SHPT by measuring serum creatinine, blood urea nitrogen (BUN), and PTH levels from a baseline blood sample.
Protocol 2: Induction of SHPT in Rats via 5/6 Nephrectomy (Infarction Model)
This surgical protocol is a widely used model for inducing CKD. It is a one-stage procedure with a high survival rate.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Sterile surgical instruments
-
Suture material (e.g., 4-0 and 7-0 silk)
-
Post-operative analgesics
Procedure:
-
Anesthetize the rat and place it in a sterile surgical field.
-
Perform an upper median laparotomy to expose the abdominal cavity.
-
Locate the right kidney. Ligate the right renal artery, renal vein, and ureter with 4-0 silk sutures and perform a right nephrectomy.[10]
-
Identify the upper and lower branches of the left renal artery under a microscope.
-
Selectively ligate the upper and lower branches with 7-0 silk sutures to infarct approximately two-thirds of the left kidney.[10]
-
Close the abdominal wall and skin with 4-0 silk sutures.
-
Provide post-operative care, including analgesia and monitoring for recovery.
-
Allow 4-8 weeks for CKD and SHPT to develop and stabilize before initiating treatment studies.
Protocol 3: Blood Sample Collection (Tail Vein)
This protocol is suitable for serial blood sampling to monitor biochemical parameters over time.
Materials:
-
Restraint device for rats
-
Heat lamp or warm water
-
Sterile lancet or 25G needle
-
Micro-collection tubes (with appropriate anticoagulant, e.g., EDTA for plasma)
-
Gauze
Procedure:
-
Gently warm the rat's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.
-
Place the rat in a restrainer.
-
Cleanse the tail with an antiseptic solution.
-
Using a sterile lancet or needle, make a small puncture in one of the lateral tail veins.
-
Collect the dripping blood into a micro-collection tube.[9] Avoid "milking" the tail, as this can cause hemolysis and contaminate the sample with tissue fluids.
-
After collecting the desired volume (typically 100-200 µL), apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.[9]
-
Return the animal to its cage and monitor briefly.
Protocol 4: Measurement of Rat PTH by ELISA
This is a general protocol for a sandwich ELISA, a common method for quantifying PTH in serum or plasma.
Materials:
-
Rat Intact PTH ELISA Kit (commercially available)
-
Microplate reader
-
Rat serum or plasma samples
-
Pipettes and tips
-
Horizontal rotator
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare working solutions as per the kit manufacturer's instructions.
-
Sample Addition: Pipette 25 µL of standards, controls, and unknown samples into the appropriate wells of the streptavidin-coated microplate.[3]
-
Antibody Addition: Add 100 µL of the working antibody solution (containing both biotinylated capture antibody and HRP-conjugated detection antibody) to each well.[3]
-
Incubation: Cover the plate and incubate for three hours at room temperature on a horizontal rotator (180-220 RPM).[3] During this step, the PTH in the sample will form a "sandwich" between the capture and detection antibodies.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound components.
-
Substrate Reaction: Add 150 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for 30 minutes at room temperature. A color will develop in proportion to the amount of bound PTH.
-
Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 450 nm using a microplate reader within 10 minutes.[3]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the PTH concentration in the unknown samples.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Prolonged secondary hyperparathyroidism in adenine-induced CKD leads to skeletal changes consistent with skeletal hyporesponsiveness to PTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sceti.co.jp [sceti.co.jp]
- 4. cusabio.com [cusabio.com]
- 5. oatext.com [oatext.com]
- 6. Analysis of bone in adenine-induced chronic kidney disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unthsc.edu [unthsc.edu]
- 8. abbexa.com [abbexa.com]
- 9. research.vt.edu [research.vt.edu]
- 10. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Optimizing Etelcalcetide Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Etelcalcetide in preclinical animal studies. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, second-generation calcimimetic agent.[1] It is a synthetic peptide that functions as an allosteric activator of the calcium-sensing receptor (CaSR).[2][3] this compound binds to the CaSR on the parathyroid gland, enhancing the receptor's sensitivity to extracellular calcium.[2][4][5] This activation leads to a decrease in the secretion of parathyroid hormone (PTH), which in turn lowers serum calcium and phosphorus levels.[4][5]
Q2: What are the most common animal models for studying this compound's effects on secondary hyperparathyroidism (SHPT)?
A2: The most frequently used models are rats with chronic kidney disease (CKD) and subsequent SHPT.[6][7][8] SHPT is typically induced in these models through methods such as a diet supplemented with 0.75% adenine for several weeks or through surgical procedures like 5/6 nephrectomy.[6][7][9] Mouse models have also been utilized to investigate the effects of this compound.[10][11]
Q3: What is a recommended starting dose for this compound in rats and mice?
A3: A suitable starting point requires careful consideration of the specific animal model and study objectives. Based on published nonclinical toxicity studies in rats, daily intravenous doses of 0.3, 1, and 3 mg/kg have been evaluated.[12] For mice, a continuous administration of 3.0 mg/kg/day via an osmotic pump has been used effectively.[11] Researchers should consider initiating studies at the lower end of the effective dose range and performing dose-escalation studies to determine the optimal concentration for their specific model and endpoints.
Q4: What is the appropriate route of administration for this compound in animal studies?
A4: this compound is administered intravenously in clinical settings.[12] For animal studies, particularly long-term experiments, the subcutaneous (SC) route has been successfully used and provides good drug exposure, mitigating the challenges of repeated intravenous dosing.[6] The choice of administration should be based on the experimental design and duration.
Q5: What key biomarkers should be monitored throughout an this compound study?
A5: The primary biomarkers to monitor are serum levels of intact parathyroid hormone (iPTH), total and ionized calcium, and phosphorus.[6][7] Additionally, monitoring fibroblast growth factor-23 (FGF23) can provide further insight into the drug's effects on mineral metabolism.[6][7] Standard clinical chemistry panels to assess renal function (e.g., creatinine, BUN) and animal body weight should also be regularly recorded.
Troubleshooting Guide
Problem 1: High incidence of adverse events such as tremors, convulsions, or unexpected mortality.
-
Possible Cause: Severe hypocalcemia is the most common dose-limiting toxicity of this compound.[10] Healthy animals can be more sensitive to the hypocalcemic effects of CaSR agonists than uremic models.[12] These clinical signs are directly related to a rapid and significant drop in serum calcium.[10]
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately lower the administered dose of this compound.
-
Increase Monitoring Frequency: Measure serum calcium levels more frequently, especially within the first few hours post-administration, to capture the nadir.
-
Stagger Dose Titration: When increasing doses, use smaller increments and allow a longer period (e.g., several days) between escalations to allow for animal acclimatization.
-
Evaluate Animal Model: Ensure the SHPT model is well-established before initiating treatment, as uremic animals may have a different tolerance profile.
-
Problem 2: Inconsistent or lack of efficacy in reducing PTH levels.
-
Possible Cause: This could be due to inadequate dosing, issues with drug administration, or insufficient severity of the SHPT in the animal model.
-
Troubleshooting Steps:
-
Verify Dose Calculations and Preparation: Double-check all calculations for dosing solutions. Ensure the drug has been stored correctly and the formulation is stable.
-
Confirm Administration Technique: For intravenous or subcutaneous injections, ensure the full dose is being delivered successfully. For IV administration in rodents, catheter patency is critical.
-
Characterize the Animal Model: Confirm that the animals have developed significant and stable SHPT (elevated PTH and phosphorus) before beginning the treatment phase. Baseline PTH levels can be highly variable.
-
Conduct a Dose-Response Study: If efficacy is still low, perform a pilot dose-escalation study to determine the effective dose range for your specific animal model and strain.
-
Problem 3: Animals exhibit weight loss, reduced food intake, or signs of gastrointestinal distress.
-
Possible Cause: While less common than with first-generation calcimimetics, this compound has been associated with minimal to mild stomach erosions in chronic rat toxicity studies.[12] These effects, along with the systemic effects of altered calcium levels, could contribute to general malaise and reduced appetite.
-
Troubleshooting Steps:
-
Monitor Body Weight and Food Intake Daily: Careful monitoring can provide an early indication of adverse effects.
-
Consider Dose Reduction: A lower dose may alleviate GI-related side effects while maintaining efficacy.
-
Vehicle Control: Ensure the vehicle solution itself is not causing any adverse reactions. Administer a vehicle-only control group and monitor them closely.
-
Necropsy and Histopathology: At the end of the study, perform a thorough gross necropsy and histopathological examination of the gastrointestinal tract to investigate for any drug-related findings.
-
Quantitative Data Summary
Table 1: this compound Dosing in Preclinical Animal Models
| Animal Model | Route of Administration | Dosage Range | Dosing Frequency | Reference |
| Male Wistar Rats (Adenine-induced CKD) | Subcutaneous (SC) | Not specified, but effective | Thrice weekly for 4 weeks | [6] |
| Sprague-Dawley Rats | Intravenous (IV) | 0.3, 1, and 3 mg/kg | Daily for 28 days | [12] |
| Primary Hyperparathyroidism Mice | Osmotic Pump (Continuous) | 3.0 mg/kg/day | Continuous for 7 days | [11] |
Table 2: Summary of this compound Effects in an Adenine-Induced Uremic Rat Model of SHPT
| Parameter | Vehicle-Treated Uremic Rats | This compound-Treated Uremic Rats | Outcome of this compound Treatment | Reference |
| Plasma PTH | Significantly Elevated | Similar reduction as Paricalcitol | Attenuated progression of SHPT | [6][7] |
| Serum Calcium | Elevated | Significantly Lower | Reduction in serum calcium | [6][7] |
| Serum Phosphorus | Significantly Elevated | Significantly Lower | Reduction in serum phosphorus | [6][7] |
| Serum FGF23 | Significantly Elevated | Significantly Lower | Reduction in serum FGF23 | [6][7] |
| Aortic Calcium Content | Significantly Elevated | Similar to non-uremic controls | Prevention of vascular calcification | [6][7] |
Experimental Protocols
Protocol 1: Induction of Secondary Hyperparathyroidism (SHPT) in Rats via Adenine Diet
-
Animal Model: Male Wistar or Sprague-Dawley rats, approximately 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment. Provide standard chow and water ad libitum.
-
Diet Preparation: Prepare a custom diet by supplementing standard rodent chow with 0.75% (w/w) adenine. Ensure the adenine is thoroughly mixed for uniform distribution.
-
Induction Phase:
-
Switch the diet of the experimental group to the 0.75% adenine-supplemented chow.
-
Maintain a control group on a standard, adenine-free diet.
-
Provide all animals with free access to their respective diets and water for 4 weeks.
-
-
Monitoring during Induction:
-
Monitor body weight and food consumption 2-3 times per week. Animals on the adenine diet may exhibit reduced appetite and weight gain.
-
At the end of the 4-week period, collect blood samples to confirm the development of CKD (elevated serum creatinine and BUN) and SHPT (elevated serum PTH and phosphorus).
-
-
Readiness for Study: Once biochemical confirmation of SHPT is achieved, the animals are ready for the initiation of this compound treatment.
Protocol 2: this compound Administration and Monitoring in a Rat SHPT Model
-
Animal Groups: Following SHPT induction, randomize animals into at least three groups:
-
Group 1: Non-uremic controls (standard diet) + Vehicle.
-
Group 2: Uremic SHPT (adenine diet) + Vehicle.
-
Group 3: Uremic SHPT (adenine diet) + this compound.
-
-
Dose Preparation: Prepare this compound dosing solutions in an appropriate vehicle (e.g., sterile saline or a buffered solution as described in toxicology studies[12]). Prepare the vehicle-only solution for the control groups.
-
Administration:
-
Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection).
-
A typical dosing frequency is three times per week for a duration of 4-8 weeks, concurrent with the continuation of the adenine or standard diet.[6]
-
-
Blood Sampling and Monitoring:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., every 2-4 weeks) throughout the treatment period.
-
Measure serum/plasma levels of PTH, calcium, phosphorus, creatinine, and FGF23.
-
Monitor for clinical signs of hypocalcemia (e.g., tremors, lethargy) daily, especially after dosing.
-
-
Terminal Endpoint Analysis:
-
At the end of the study, collect terminal blood samples and harvest tissues for analysis.
-
For studies on vascular calcification, harvest the aorta for calcium content analysis and histology.[6]
-
For studies on bone health, harvest femurs or tibias for micro-CT, histomorphometry, and mechanical testing.[8]
-
Visualizations
Caption: Mechanism of Action of this compound on the Parathyroid Gland.
Caption: General Experimental Workflow for an In Vivo this compound Study.
Caption: Troubleshooting Logic for Hypocalcemia-Related Adverse Events.
References
- 1. dovepress.com [dovepress.com]
- 2. This compound | C38H73N21O10S2 | CID 71511839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiscale effects of the calcimimetic drug, this compound on bone health of rats with secondary hyperparathyroidism induced by chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversibility of experimental secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonclinical Safety Profile of this compound, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound decreases the PTH-calcium setpoint without changing maximum and minimum PTH secretion in mice with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing Hypocalcemia in Animal Models Treated with Etelcalcetide
This guide provides researchers, scientists, and drug development professionals with essential information for managing hypocalcemia in animal models receiving etelcalcetide treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce hypocalcemia?
A1: this compound is a calcimimetic agent that activates the calcium-sensing receptor (CaSR) on the parathyroid gland.[1][2] This activation mimics the effect of high calcium levels, leading to a reduction in the secretion of parathyroid hormone (PTH).[1][2] The subsequent decrease in PTH levels reduces calcium mobilization from bone and increases calcium excretion, resulting in lower serum calcium levels, or hypocalcemia.[3]
Q2: Why is it critical to manage hypocalcemia in our animal models?
A2: Severe hypocalcemia can lead to significant adverse effects, including neuromuscular irritability (tremors, seizures), cardiac arrhythmias, and in extreme cases, mortality.[4][5] These effects can confound experimental results and compromise animal welfare. Proactive management ensures the validity of the study and the ethical treatment of laboratory animals.
Q3: What are the common signs of hypocalcemia in rodent models?
A3: While overt signs may only appear with severe hypocalcemia, researchers should monitor for both subtle and pronounced symptoms. These can include:
-
Subtle Signs: Restlessness, irritability, facial rubbing, and muscle fasciculations.
-
Moderate to Severe Signs: Muscle tremors, ataxia (incoordination), disorientation, seizures, and respiratory distress.[5]
Q4: How frequently should I monitor serum calcium levels in my animals after this compound administration?
A4: Based on clinical guidelines for human patients, it is recommended to monitor corrected serum calcium within one week of initiating this compound treatment or after any dose adjustment.[4] For maintenance, monitoring every four weeks is suggested.[4] However, for preclinical studies, more frequent monitoring (e.g., 24-48 hours post-dose, especially during initial dose-finding experiments) is advisable to characterize the pharmacodynamic effect of this compound on calcium levels in the specific animal model.
Q5: Should I provide prophylactic calcium supplementation to all animals receiving this compound?
A5: The decision for prophylactic supplementation depends on the study design and objectives. If the goal is to assess the full pharmacodynamic effect of this compound on calcium, prophylactic supplementation may not be appropriate. However, if the study focuses on other endpoints and maintaining normal calcium levels is desired, prophylactic oral calcium supplementation can be considered. A reactive approach, where supplementation is provided upon detection of low serum calcium or clinical signs, is also a valid strategy.
Troubleshooting Guide: this compound-Induced Hypocalcemia
This section provides a step-by-step guide for identifying and managing hypocalcemia in animal models.
Problem: An animal is exhibiting signs of hypocalcemia (e.g., tremors, ataxia).
Immediate Action:
-
Confirm Hypocalcemia: If possible, obtain a blood sample for immediate analysis of ionized or total serum calcium. A total serum calcium concentration below 7 mg/dL is generally considered confirmatory for hypocalcemia in small animals.[5]
-
Administer Emergency Calcium: For severe, symptomatic hypocalcemia, intravenous (IV) administration of calcium gluconate is recommended.[5]
Follow-up Actions:
-
Oral Supplementation: Once the animal is stable, initiate or increase oral calcium supplementation to maintain normocalcemia.
-
This compound Dose Adjustment: Consider reducing the dose of this compound or temporarily discontinuing treatment until serum calcium levels are stable.[6]
-
Increased Monitoring: Increase the frequency of both clinical observation and serum calcium measurements for the affected animal.
Problem: Routine bloodwork reveals asymptomatic hypocalcemia.
Action Plan:
-
Assess Severity: Evaluate the degree of hypocalcemia.
-
Mild to Moderate: For asymptomatic cases, oral calcium supplementation is the preferred approach.
-
-
Implement Oral Calcium Supplementation:
-
This can be achieved through supplemented drinking water, formulated chow, or oral gavage.
-
-
Adjust this compound Dose: If hypocalcemia persists despite oral supplementation, a reduction in the this compound dose may be necessary.[6]
-
Re-evaluate: Re-check serum calcium levels within a week to assess the effectiveness of the intervention.
Data Presentation: Calcium Supplementation
The following tables provide a summary of different calcium salts for supplementation.
Table 1: Comparison of Intravenous Calcium Preparations
| Calcium Salt (10% Solution) | Elemental Calcium Content | Typical IV Dosage (Elemental Calcium) | Notes |
| Calcium Gluconate | ~9.3 mg/mL[5] | 5-15 mg/kg[2] | Preferred for IV use due to lower risk of tissue injury upon extravasation.[5] |
| Calcium Chloride | ~27.2 mg/mL[5] | 5-15 mg/kg[2] | Use with caution; more irritating to tissues.[5] |
Table 2: Oral Calcium Supplementation Options
| Calcium Salt | Elemental Calcium (%) | Key Characteristics |
| Calcium Carbonate | 40% | High elemental calcium content; considered the supplement of choice for oral administration.[7] |
| Calcium Citrate | 21% | Well-absorbed, can be taken without food. |
| Calcium Gluconate | 9% | Lower elemental calcium content, requiring larger volumes.[7] |
| Calcium Lactate | 13% | Lower elemental calcium content.[7] |
Experimental Protocols
Protocol 1: Emergency Management of Severe Hypocalcemia
-
Materials: 10% Calcium Gluconate solution, sterile saline or 5% dextrose for dilution, infusion pump, and monitoring equipment (ECG, if available).
-
Procedure: a. Calculate the dose of elemental calcium required (5-15 mg/kg). b. Convert the elemental calcium dose to a volume of 10% Calcium Gluconate (1 mL contains ~9.3 mg of elemental calcium).[5] c. For slow IV injection in small animals, it is advisable to dilute the calcium gluconate solution. A 1:4 dilution with sterile saline or 5% dextrose is a common practice.[8] d. Administer the diluted solution intravenously over 10-30 minutes.[2] e. Monitor the animal closely for any adverse reactions, particularly changes in heart rate and rhythm.[5]
Protocol 2: Prophylactic/Maintenance Oral Calcium Supplementation
-
Materials: Calcium carbonate powder, rodent chow or drinking water.
-
Procedure (via Medicated Feed): a. Determine the target daily dose of elemental calcium per animal based on the severity of this compound's effect. b. Calculate the amount of calcium carbonate needed to be mixed into a specific batch of feed, considering the average daily food consumption of the animals. c. Ensure homogenous mixing of the calcium carbonate into the feed to provide a consistent dose.
-
Procedure (via Drinking Water): a. Calcium lactate or calcium gluconate are more soluble in water than calcium carbonate. b. Calculate the amount of the chosen calcium salt to add to the drinking water, considering the average daily water intake. c. Prepare fresh medicated water regularly and monitor for any changes in water consumption.
Visualizations
Caption: Mechanism of this compound-Induced Hypocalcemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Parenteral Calcium for Hypocalcemia: Different Salts, Different Dosages [cliniciansbrief.com]
- 3. Induction of acute hypocalcemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Eclampsia in Small Animals - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 6. Serum biomarkers of the calcium-deficient rats identified by metabolomics based on UPLC/Q-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypocalcemia (Low Blood Calcium) in Cats and Dogs - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 8. CALCIUM GLUCONATE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
Troubleshooting inconsistent results in Etelcalcetide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with Etelcalcetide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1] By binding to the CaSR on parathyroid chief cells, it increases the receptor's sensitivity to extracellular calcium. This enhanced activation leads to a decrease in the secretion of parathyroid hormone (PTH).[1]
Q2: How should this compound be stored and handled in a laboratory setting?
Being a peptide, proper storage and handling of this compound are crucial for maintaining its stability and activity. For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C. For short-term storage, 4°C is acceptable for a few days to weeks. Once in solution, it is best to prepare fresh solutions for each experiment or to aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. As this compound contains a cysteine residue, it is susceptible to oxidation. Therefore, it is advisable to use degassed buffers and consider the use of reducing agents like DTT in certain experimental setups.
Q3: What are the common in vitro assays used to study this compound's activity?
Common in vitro assays for this compound include:
-
Calcium Flux Assays: These assays, often using fluorescent dyes like Fura-2, measure changes in intracellular calcium concentrations in cells expressing the CaSR upon stimulation with this compound.
-
PTH Secretion Assays: These experiments typically use primary parathyroid cells or cell lines to measure the inhibition of PTH secretion in response to this compound treatment. PTH levels are commonly quantified using ELISA or chemiluminescence immunoassays.[2][3]
-
Receptor Binding Assays: While less common for allosteric modulators, binding assays can be used to characterize the interaction of this compound with the CaSR.
Troubleshooting Guides
Inconsistent Results in Calcium Flux Assays
| Observed Problem | Potential Causes | Recommended Solutions |
| No or weak fluorescent signal | Improper dye loading: Insufficient incubation time, low dye concentration, or cell type-specific loading difficulties. | Optimize dye loading conditions (concentration, time, temperature). For difficult-to-load cells, consider using a loading-enhancing agent like Pluronic acid.[4] |
| Instrument settings incorrect: Incorrect excitation/emission wavelengths or gain settings. | Ensure instrument settings are appropriate for the specific fluorescent dye being used (e.g., for Fura-2, excitation at 340/380 nm and emission at ~510 nm).[4][5] | |
| Phototoxicity or photobleaching: Excessive exposure to excitation light. | Minimize exposure time and use the lowest possible excitation intensity. | |
| High background fluorescence | Incomplete removal of extracellular dye: Insufficient washing after dye loading. | Ensure thorough but gentle washing of cells after dye loading to remove any remaining extracellular dye. |
| Cell death or compromised membrane integrity: Leading to dye leakage. | Assess cell viability before and during the experiment. Use appropriate controls to monitor for cytotoxic effects of the treatment. | |
| Variable or inconsistent responses between wells/replicates | Uneven cell plating: Inconsistent cell numbers across wells. | Ensure a homogenous cell suspension and careful plating to achieve consistent cell density. |
| Inconsistent compound addition: Variation in the timing or volume of this compound addition. | Use automated liquid handling for precise and consistent compound addition. If manual, ensure consistent timing and technique. | |
| Edge effects in the microplate: Evaporation or temperature gradients across the plate. | Use plates with lids, ensure proper humidification in the incubator, and consider leaving the outer wells empty or filling them with buffer. |
Inconsistent Results in PTH Secretion Assays
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability in baseline PTH levels | Inconsistent cell health or density: Variations in cell culture conditions. | Standardize cell culture protocols, including seeding density, media changes, and passage number. |
| Sample handling issues: Degradation of PTH in collected samples. | Collect samples on ice and add protease inhibitors. Store samples at -80°C until analysis. | |
| Lack of this compound-induced PTH inhibition | Low CaSR expression: The cell line or primary cells may have low or variable expression of the calcium-sensing receptor. | Verify CaSR expression using techniques like qPCR or western blotting. |
| Suboptimal this compound concentration: The concentrations used may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration range for your specific cell system. | |
| Problem with this compound stock solution: Degradation or incorrect concentration of the stock solution. | Prepare fresh stock solutions and verify the concentration. Ensure proper storage conditions are maintained. | |
| Unexpected increase in PTH secretion | Cell stress: Experimental conditions may be causing stress to the cells, leading to non-specific effects. | Include appropriate vehicle controls and ensure that the experimental buffer and conditions are not adversely affecting the cells. |
Quantitative Data
Table 1: Reported EC50 Values for this compound in In Vitro Assays
| Cell Type | Assay | EC50 (µM) | Reference |
| Primary human parathyroid cells | PTH Secretion Inhibition | 0.42 - 20.8 | [6] |
Note: EC50 values can vary depending on the specific experimental conditions, including the cell line, assay buffer composition, and incubation time.
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay using Fura-2 AM
-
Cell Preparation:
-
Seed cells expressing the Calcium-Sensing Receptor (e.g., HEK293-CaSR) in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well for the baseline reading.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of ratiometric measurement.
-
Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
-
Record a stable baseline fluorescence ratio for a few minutes.
-
Add this compound at various concentrations to the wells.
-
Continuously record the fluorescence ratio to measure the change in intracellular calcium concentration.
-
As a positive control, add a calcium ionophore like ionomycin at the end of the experiment to determine the maximum fluorescence ratio.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation.
-
Normalize the data to the baseline ratio.
-
Plot the change in ratio over time and determine the peak response for each concentration of this compound.
-
Generate a dose-response curve and calculate the EC50 value.
-
Protocol 2: In Vitro PTH Secretion Assay
-
Cell Preparation:
-
Culture primary parathyroid cells or a suitable cell line in appropriate culture medium.
-
Once the cells are ready for the experiment, wash them with a low-calcium buffer to establish a baseline for PTH secretion.
-
-
Treatment:
-
Prepare treatment solutions containing different concentrations of this compound in a buffer with a defined calcium concentration.
-
Incubate the cells with the treatment solutions for a specified period (e.g., 2 hours).
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the clarified supernatant at -80°C until PTH measurement.
-
-
PTH Quantification:
-
Quantify the concentration of PTH in the collected supernatants using a commercially available ELISA or chemiluminescence immunoassay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the PTH concentration in each sample to the cell number or total protein content in the corresponding well.
-
Calculate the percentage inhibition of PTH secretion for each concentration of this compound compared to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway via the Calcium-Sensing Receptor (CaSR).
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Parathyroid Hormone (PTH), Intact, Plasma or Serum - Network Reference Lab [nrl.testcatalog.org]
- 3. researchgate.net [researchgate.net]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Effect of this compound on parathyroid hormone secretion by primary hyperparathyroidism patient-derived primary parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Etelcalcetide Technical Support Center: In Vitro Experimental Guidance
Welcome to the technical support center for researchers utilizing Etelcalcetide in in vitro studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful experiments across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
A1: this compound is a synthetic peptide and a potent allosteric activator of the Calcium-Sensing Receptor (CaSR), also known as a calcimimetic.[1][2][3][4] In a laboratory setting, it binds to the extracellular domain of the CaSR on the cell membrane. This action increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1][2][3] Consequently, even at lower ambient calcium concentrations, this compound can trigger CaSR-mediated intracellular signaling cascades. The primary and most well-documented downstream effect is the inhibition of Parathyroid Hormone (PTH) secretion from parathyroid cells.[1][2][3]
Q2: Which cell lines are suitable for this compound treatment studies?
A2: The primary requirement for a cell line to respond to this compound is the functional expression of the Calcium-Sensing Receptor (CaSR). Suitable cell lines include:
-
Primary Parathyroid Cells: These are the most physiologically relevant model for studying the inhibition of PTH secretion. However, responses can be variable depending on the donor tissue.[5]
-
HEK-293 Cells Stably Expressing CaSR: Human Embryonic Kidney (HEK-293) cells do not endogenously express CaSR but are commonly engineered to do so.[6] These stable cell lines provide a robust and reproducible model for studying CaSR activation and downstream signaling, such as intracellular calcium mobilization.[1][3][4]
-
Kidney Cell Lines (e.g., Madin-Darby Canine Kidney - MDCK): Certain kidney-derived cell lines endogenously express CaSR and can be used to study its role in renal physiology.[7]
-
Cancer Cell Lines: Various cancer cells express CaSR, where it can play a role in proliferation and protein secretion. Examples include:
-
Breast Cancer: MCF-7 and MDA-MB-231 cell lines express CaSR, and its activation can stimulate the production of parathyroid hormone-related protein (PTHrP).[2]
-
Colon Cancer: HT-29 and Caco-2 cell lines have been used, often requiring lentiviral transduction to ensure sufficient CaSR expression for signaling studies.[3][4][8]
-
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration (EC₅₀) of this compound varies significantly depending on the cell line, CaSR expression level, and the specific endpoint being measured.
-
In HEK-293T cells stably expressing human CaSR, an EC₅₀ of 0.53 µM was reported for inducing intracellular calcium mobilization.[9]
-
In primary human parathyroid cell cultures , the EC₅₀ for PTH secretion inhibition ranged widely from 0.42 µM to 20.8 µM , highlighting the heterogeneity of primary tissues.[5]
-
For exploratory studies in other CaSR-expressing cells, like cancer cell lines, a starting concentration of around 1 µM is a reasonable point of reference, based on studies with similar calcimimetics.[4][8]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Quantitative Data Summary
The following tables summarize reported effective concentrations of this compound and other calcimimetics in various in vitro models.
Table 1: this compound Effective Concentrations
| Cell Line | Assay Type | Parameter Measured | Effective Concentration (EC₅₀) | Citation(s) |
|---|---|---|---|---|
| HEK-293T (hCaSR) | Calcium Mobilization | Intracellular Ca²⁺ Increase | 0.53 µM | [9] |
| Primary Human Parathyroid Cells | PTH Secretion Assay | PTH Inhibition | 0.42 - 20.8 µM | [5] |
| Primary Rat Parathyroid Cells | PTH Secretion Assay | PTH Inhibition | 0.36 µM |[9] |
Table 2: Effective Concentrations of Other Type II Calcimimetics (for reference)
| Cell Line | Compound | Assay Type | Parameter Measured | Effective Concentration | Citation(s) |
|---|---|---|---|---|---|
| HT-29 (hCaSR) | NPS R-568 | Gene Expression | IL-8, IL-23α | 1 µM | [4][8] |
| Caco-2 (hCaSR) | NPS R-568 | Gene Expression | IL-8, IL-23α | 1 µM |[4][8] |
Signaling Pathways & Workflows
This compound's Mechanism of Action
This compound acts as an allosteric activator of the CaSR, a G-protein coupled receptor (GPCR). Its binding sensitizes the receptor to extracellular calcium, leading to the activation of multiple intracellular signaling pathways.
Caption: this compound activates the CaSR, leading to Gαq/11-mediated PLC activation.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of this compound on a CaSR-expressing cell line.
Caption: Standard workflow for in vitro this compound experiments.
Troubleshooting Guide
Q4: My cells are not responding to this compound. What are the possible causes?
A4: A lack of response can stem from several factors. Use the following logic tree to diagnose the issue.
Caption: Troubleshooting logic for non-responsive this compound experiments.
Q5: I'm observing high variability between replicate wells. What can I do?
A5: High variability often points to issues with cell health, reagent handling, or assay execution.
-
Cell Plating: Ensure a homogenous single-cell suspension before plating to avoid clumps and achieve uniform cell density across wells. Check for edge effects in the plate; consider not using the outer wells for data analysis.
-
Reagent Preparation: Thoroughly mix all reagents, including the this compound dilutions, before adding them to the wells. Ensure the final concentration of solvents like DMSO is consistent and low (<0.5%) across all wells.
-
Peptide Stability: this compound is a peptide. Peptides can be susceptible to degradation by proteases present in serum or released from cells.[5] Consider using serum-free media for the treatment period if compatible with your cell line. Also, be mindful of the stability of peptide solutions; aqueous solutions are best prepared fresh daily.[9]
-
Assay Timing: For kinetic assays like calcium flux, ensure that reagent addition and measurements are performed consistently and rapidly across the plate. Automated liquid handlers can significantly reduce variability.
Q6: How should I prepare and store this compound for in vitro use?
A6:
-
Solubilization: this compound hydrochloride is a crystalline solid. It is soluble in aqueous buffers like PBS (approx. 10 mg/mL) and in organic solvents like DMSO (approx. 10 mg/mL).[9] For cell culture, preparing a concentrated stock solution (e.g., 10 mM) in sterile DMSO is common.
-
Storage: Store the solid powder at -20°C.[9] Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Working Solution: Prepare fresh dilutions of the stock solution in your cell culture medium or assay buffer immediately before use. It is not recommended to store aqueous solutions for more than one day.[9]
Detailed Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format using a fluorescent calcium indicator like Fluo-8.
Materials:
-
CaSR-expressing cells (e.g., HEK-293-CaSR)
-
Black, clear-bottom 96-well cell culture plates
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control agonist (e.g., high concentration CaCl₂)
-
Fluorescence microplate reader with Ex/Em filters for ~490/525 nm
Procedure:
-
Cell Plating: Seed 40,000 to 80,000 cells per well in 100 µL of growth medium. Culture overnight to allow for cell attachment.[10]
-
Dye Loading:
-
Prepare the Fluo-8 dye-loading working solution in HHBS according to the manufacturer's instructions.
-
Carefully remove the growth medium from the wells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[1]
-
-
Compound Preparation: During incubation, prepare a 2X or 5X final concentration plate of this compound serial dilutions in HHBS. Include wells for vehicle control (DMSO) and positive control.
-
Assay Measurement:
-
Place the cell plate into the fluorescence reader.
-
Set the instrument to record fluorescence intensity (Ex/Em ~490/525 nm) over time, typically with readings every 1-2 seconds.
-
Establish a stable baseline reading for 15-20 seconds.
-
Using the instrument's injection function, add the this compound dilutions (e.g., 50 µL of a 5X solution to 200 µL final volume) to the corresponding wells.
-
Continue recording fluorescence for an additional 2-3 minutes to capture the peak response and subsequent plateau.
-
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize this response to the vehicle control (0%) and a maximal agonist response (100%). Plot the normalized response against the log of this compound concentration and fit with a sigmoidal dose-response curve to determine the EC₅₀.
Protocol 2: Parathyroid Hormone (PTH) Secretion Assay
This protocol describes the treatment of primary parathyroid cells and subsequent measurement of secreted PTH by ELISA.
Materials:
-
Primary parathyroid cells or other PTH-secreting cell model
-
Low-calcium cell culture medium
-
This compound stock solution
-
Multi-well cell culture plates (e.g., 24-well)
Procedure:
-
Cell Plating & Acclimatization: Culture primary parathyroid cells according to established protocols. Before the experiment, wash the cells and switch to a low-calcium medium (e.g., <0.5 mM Ca²⁺) for a period to establish a high baseline of PTH secretion.
-
Treatment:
-
Prepare serial dilutions of this compound in the low-calcium medium. It is crucial to also prepare a range of calcium concentrations to serve as positive controls for PTH inhibition.
-
Remove the acclimatization medium and add the treatment media to the cells.
-
Incubate for a defined period (e.g., 2-4 hours). This time should be optimized to allow for measurable PTH accumulation in the supernatant without significant degradation.[5]
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant briefly (e.g., 300 x g for 5 minutes) to pellet any detached cells and debris.
-
PTH Measurement (ELISA):
-
Use the clarified supernatant as the "sample" in a human intact PTH ELISA kit.
-
Follow the kit manufacturer's protocol precisely.[12][13] This typically involves:
-
Adding standards, controls, and samples to antibody-coated wells.
-
Incubating for a specified time (e.g., 2 hours).
-
Washing the wells multiple times.
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody and incubating.
-
Washing again.
-
Adding a substrate (e.g., TMB) and incubating until color develops.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
-
Data Analysis: Calculate the PTH concentration in each sample based on the standard curve generated from the ELISA. Normalize the data (e.g., as a percentage of the vehicle control). Plot the percent inhibition of PTH secretion against the log of this compound concentration to determine the IC₅₀.
References
- 1. Fluo-8 Calcium Flux Assay [protocols.io]
- 2. Calcium-Sensing Receptor Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. cellculturedish.com [cellculturedish.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. weldonbiotech.com [weldonbiotech.com]
- 8. Effects of pharmacological calcimimetics on colorectal cancer cells over-expressing the human calcium-sensing receptor. | Sigma-Aldrich [merckmillipore.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abcam.com [abcam.com]
- 11. fn-test.com [fn-test.com]
- 12. epitopediagnostics.com [epitopediagnostics.com]
- 13. assaygenie.com [assaygenie.com]
Technical Support Center: Minimizing Gastrointestinal Side effects in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize gastrointestinal (GI) side effects in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Animals exhibit signs of GI distress (diarrhea, constipation, bloating) following oral gavage.
| Potential Cause | Troubleshooting Steps |
| Improper Gavage Technique | - Ensure personnel are thoroughly trained in proper oral gavage techniques.[1][2][3] - Use the correct size and type of gavage needle for the animal's weight and age. Flexible or soft-tipped needles can reduce the risk of esophageal injury.[1][2][3] - Verify the correct placement of the gavage needle in the esophagus before administering the substance. Resistance indicates improper placement.[2] - Administer the substance slowly to prevent reflux and potential aspiration.[4] |
| Vehicle-Related Effects | - The chosen vehicle may have inherent pharmacological effects on the GI tract.[5][6] - Conduct pilot studies with the vehicle alone to assess its baseline effects on GI function. - Select a vehicle with minimal known impact on GI motility and function.[6][7] - Refer to the Vehicle Selection and GI Effects data table below for comparative information. |
| Test Compound Properties | - The physicochemical properties of the compound (e.g., osmolality, pH) can irritate the GI mucosa.[7] - Adjust the formulation to be as close to physiological pH and isotonicity as possible.[7] - Consider formulation strategies to improve solubility and reduce the concentration of irritating substances.[8] |
| Volume of Administration | - Excessive administration volume can lead to gastric distension and discomfort. - Adhere to established guidelines for maximum oral gavage volumes based on the animal's body weight (e.g., typically not exceeding 10 ml/kg for mice).[3] |
Issue 2: Inconsistent or unexpected results in studies assessing GI motility.
| Potential Cause | Troubleshooting Steps |
| Stress-Induced Alterations | - Stress from handling and experimental procedures can significantly alter GI function.[9] - Acclimatize animals to the experimental procedures and handling to minimize stress. - Employ non-invasive or minimally invasive methods for assessing GI motility where possible.[10][11] |
| Diet and Fasting Periods | - Changes in diet or inconsistent fasting times can affect baseline GI transit. - Standardize the diet and fasting period for all animals in the study. - Be aware that even short fasting periods can alter GI motility.[12] |
| Circadian Rhythm Effects | - GI function exhibits circadian variations, which can influence experimental outcomes. - Conduct experiments at the same time of day to minimize variability. |
| Inappropriate Measurement Technique | - The chosen method for assessing GI motility may not be sensitive enough or appropriate for the specific research question. - Select a validated method for measuring GI transit that aligns with the study's objectives (e.g., charcoal meal, radiopaque markers, scintigraphy).[12][13][14] - Refer to the Experimental Protocols section for detailed methodologies. |
Frequently Asked Questions (FAQs)
Q1: What are the most common drug-induced GI side effects observed in animal studies?
A1: The most frequently observed drug-induced GI side effects include dyspepsia, nausea, vomiting, diarrhea, and constipation.[15] More severe complications can include mucosal ulceration, gastrointestinal hemorrhage, and perforation, particularly with NSAIDs and aspirin.[15]
Q2: How can I choose the best vehicle for my oral formulation to minimize GI effects?
A2: The ideal vehicle should be inert and have minimal physiological effects.[5][7] It's crucial to select a vehicle based on its known pharmacological properties and not just its solubilizing capacity.[5] Whenever possible, test the vehicle alone in a control group to understand its baseline effects. Significant changes in red blood cell counts and organ weights have been noted with DMSO, while other common vehicles induced minor changes.[6]
Q3: What is the role of the gut microbiome in drug-induced GI side effects?
A3: The gut microbiome can significantly influence a drug's metabolism, efficacy, and toxicity.[16][17][18] Bacteria in the gut can metabolize drugs into active or toxic compounds, altering their systemic exposure and local effects on the GI tract.[16][18] For example, bacterial enzymes can hydrolyze drug glucuronides, leading to the release of the active drug and subsequent damage to the intestinal mucosa.[16] Conversely, some drugs can alter the composition of the gut microbiota, which may contribute to GI side effects.[17][19]
Q4: Are there non-invasive methods to assess GI function in small animals?
A4: Yes, several non-invasive or minimally invasive methods are available. These are advantageous as they reduce stress on the animals, which can influence GI function.[9] Options include:
-
Fecal Pellet Output Monitoring: A simple method to assess overall GI transit.[10]
-
Breath Tests: Using stable isotopes like 13C-octanoic acid can measure gastric emptying.[11][13]
-
Ultrasonography: Can be used to visualize and quantify gastric and small intestinal motility.[11][20]
-
Scintigraphy: A widely used technique in clinical settings that can be adapted for animal studies to quantify gastric emptying.[13]
Q5: What are the key considerations for a successful oral gavage procedure?
A5: Key considerations include proper training of personnel, correct animal restraint, appropriate needle size and type, and accurate placement of the needle in the esophagus.[1][2][3] The volume administered should not exceed recommended limits, and the substance should be delivered slowly.[3][4] Animals should be monitored for any signs of distress immediately following the procedure.[1]
Data Presentation
Table 1: Effects of Common Vehicles on Gastrointestinal Parameters in Rats
| Vehicle | Route | Dose/Concentration | Effect on Gastric Emptying | Effect on Intestinal Transit | Reference |
| Hydroxyethylcellulose | Oral | 1% | Influenced | Influenced | [5] |
| Hydroxypropyl-beta-cyclodextrin (HPβCD) | Oral | 20% | Influenced | Influenced | [5] |
| Dimethyl sulfoxide (DMSO) | Oral | 50% | Influenced | Influenced | [5] |
| Polyethylene glycol 400 (PEG 400) | Oral | 50% | Influenced | Influenced | [5] |
| Corn Oil | Oral | 5 mL/kg | Minor Changes | Minor Changes | [6] |
| Methyl Cellulose (MC) | Oral | 5 mL/kg | Minor Changes | Minor Changes | [6] |
This table summarizes qualitative findings. Researchers should consult the original literature for detailed quantitative data and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit using Charcoal Meal in Mice
-
Animal Preparation: Fast mice for 18-24 hours with free access to water.
-
Test Substance Administration: Administer the test compound or vehicle orally.
-
Charcoal Meal Administration: After a predetermined time (e.g., 30 minutes), orally administer 0.2 mL of a 5% charcoal suspension in 10% gum acacia.
-
Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.
Protocol 2: Non-Invasive Measurement of Gastric Emptying using the 13C-Octanoic Acid Breath Test in Mice
-
Animal Preparation: Fast mice overnight with free access to water.
-
Test Meal Administration: Administer a liquid test meal containing 13C-octanoic acid via oral gavage.
-
Breath Sample Collection: Place the mouse in a metabolic chamber and collect breath samples at regular intervals (e.g., every 15 minutes for 2-4 hours).
-
Sample Analysis: Analyze the 13C/12C ratio in the expired CO2 using an isotope ratio mass spectrometer.
-
Data Analysis: Calculate the rate of 13CO2 excretion over time. The time to peak excretion and the cumulative excretion are used as measures of gastric emptying.[11]
Visualizations
Caption: Workflow for assessing gastrointestinal transit using the charcoal meal method.
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 9. Animal Models for Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 12. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Gastrointestinal and Colonic Motor Functions in Humans and Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction between drugs and the gut microbiome | Gut [gut.bmj.com]
- 18. Drugs’ side effects: study reveals the role of intestinal microbiota [microbiomepost.com]
- 19. Drug–gut microbiota interactions: implications for neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a quantitative method for evaluating small intestinal motility using ultrasonography in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etelcalcetide in Long-Term Animal Studies
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers utilizing Etelcalcetide in long-term animal studies. The information is compiled from preclinical data and is intended to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the immediate impact of a single missed dose of this compound in a long-term rat study?
A1: Direct studies on missed doses in long-term animal models have not been published. However, based on the pharmacokinetic profile of this compound in rats, the impact is expected to be a rapid return to pre-dose levels of parathyroid hormone (PTH) and serum calcium. The terminal half-life of this compound in renally compromised rats is estimated to be between 2 and 4.5 hours[1][2]. This short half-life suggests that the drug's suppressive effect on PTH will diminish quickly, and a transient loss of therapeutic effect will occur until the next dose is administered.
Q2: How quickly do PTH and calcium levels change after a single intravenous dose of this compound in rats?
A2: Following a single intravenous bolus of this compound in normal Sprague-Dawley rats, a dose-dependent reduction in plasma PTH is observed[2]. The nadir (lowest point) for PTH is typically reached within the first few hours, followed by a gradual return towards baseline. Serum calcium levels also decrease, corresponding to the reduction in PTH[2]. While specific time-course data from long-term CKD models is limited, the acute effects are expected to be similar.
Q3: If a scheduled dose is accidentally missed, what is the recommended course of action for the study?
A3: Given the short half-life of this compound in rats (2-4.5 hours)[1][2], the most prudent course of action is to resume the normal dosing schedule with the next planned administration. Do not administer the missed dose. It is crucial to document the missed dose and the date in the study records. Researchers should anticipate a temporary elevation in PTH and serum calcium for the period corresponding to the missed dose, which may introduce variability in the data for that time point.
Q4: What are the known long-term effects of consistent this compound administration in animal models of Chronic Kidney Disease (CKD)?
A4: Long-term administration of this compound in rat models of CKD with secondary hyperparathyroidism (SHPT) has demonstrated several key effects:
-
Improved Mineral Homeostasis: Sustained reductions in PTH, serum calcium, and fibroblast growth factor-23 (FGF23)[3][4].
-
Prevention of Vascular Calcification: Treatment with this compound has been shown to reduce aortic calcium content and prevent medial aortic calcification in uremic rats[5].
-
Preservation of Bone Health: In subtotal nephrectomized rats, this compound preserved cortical bone structure, improved bone strength, reduced bone turnover, and attenuated mineralization defects[3][5].
Q5: Are there any known off-target or adverse effects observed in long-term animal toxicology studies?
A5: Comprehensive toxicology programs for this compound have been conducted in rats and dogs for durations up to 6 months[6]. The primary observed findings were related to the drug's pharmacological activity, namely hypocalcemia resulting from the intended suppression of PTH secretion[6]. No major off-target toxicities were identified. However, in rats, reversible, minimal to mild stomach erosions were observed, a finding also noted with the oral calcimimetic cinacalcet[6].
Data Presentation: Quantitative Insights
The following tables summarize key quantitative data from preclinical and clinical studies to provide a comparative perspective.
Table 1: Comparative Pharmacokinetics of this compound
| Parameter | 5/6 Nephrectomized Rat | Human (on Hemodialysis) |
| Terminal Half-life | 2 - 4.5 hours[1][2] | 3 - 5 days[7] |
Table 2: Pharmacodynamic Response to a Single IV Dose of this compound (AMG 416) in Normal Rats
| Dose | Time Post-Dose | Mean Plasma PTH Reduction | Mean Serum Calcium Reduction |
| 0.3 mg/kg | 6 hours | Significant Reduction Observed | Corresponding Decrease Observed |
| 1 mg/kg | 6 hours | Dose-Dependent Reduction | Dose-Dependent Decrease |
| 3 mg/kg | 6 hours | Dose-Dependent Reduction | Dose-Dependent Decrease |
| Data synthesized from preclinical pharmacology studies[2]. |
Experimental Protocols
Protocol: Long-Term Efficacy Study in an Adenine-Induced Rat Model of CKD-MBD
This is a representative protocol synthesized from published long-term animal studies[4].
-
Animal Model: Male Wistar rats (12 weeks old) are used.
-
Induction of CKD-MBD:
-
Rats are fed a low-protein (2.5%) and high-phosphate (0.92%) diet for a 1-week acclimatization period.
-
CKD is then induced by switching to a diet supplemented with 0.75% adenine for 4 weeks to induce uremia and SHPT[4]. A control group remains on the adenine-free diet.
-
-
Dosing and Administration:
-
Within 24 hours of starting the adenine diet, treatment groups are initiated.
-
This compound is administered via subcutaneous (s.c.) injection once daily at a specified dose (e.g., 0.3 mg/kg) for the 4-week study duration[4]. The s.c. route is often chosen for long-term studies to avoid challenges with repeated IV dosing[4].
-
A vehicle control group receives injections of the vehicle solution (e.g., 10 mM succinic acid, 0.85% NaCl, 0.9% benzyl alcohol, pH 4.5)[4].
-
-
Monitoring and Endpoints:
-
Blood Sampling: Blood samples are collected at baseline and at specified intervals (e.g., weekly) to measure serum creatinine, blood urea nitrogen (BUN), PTH, total calcium, and phosphorus.
-
Bone Analysis: At the end of the study, femurs and tibias are collected for micro-computed tomography (µCT) analysis to assess cortical and trabecular bone structure, and for bone histomorphometry to evaluate bone turnover and mineralization[3].
-
Vascular Calcification: The aorta is collected to measure calcium content and for histological analysis to assess the degree of mineralization[4].
-
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: this compound's mechanism of action on the parathyroid gland.
Experimental Workflow
Caption: Workflow for a typical long-term this compound animal study.
Logical Consequences of a Missed Dose
Caption: Logical cascade of events following a missed this compound dose.
References
- 1. Pharmacology of AMG 416 (Velcalcetide), a novel peptide agonist of the calcium-sensing receptor, for the treatment of secondary hyperparathyroidism in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (AMG 416), a peptide agonist of the calcium-sensing receptor, preserved cortical bone structure and bone strength in subtotal nephrectomized rats with established secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of this compound in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
Addressing tachyphylaxis to Etelcalcetide in chronic dosing studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in chronic dosing studies with Etelcalcetide. The primary focus is to address observations of apparent tachyphylaxis or diminished response over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a calcimimetic agent that acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4][5] By binding to the CaSR on parathyroid gland cells, this compound increases the receptor's sensitivity to extracellular calcium.[1][4][6] This enhanced activation leads to a reduction in the secretion of parathyroid hormone (PTH), which in turn lowers serum calcium and phosphorus levels.[2][7]
Q2: Is tachyphylaxis to this compound a commonly reported phenomenon?
Current long-term clinical data do not support the development of tachyphylaxis to this compound. One 52-week study noted that the dose of this compound remained relatively stable over time, suggesting an absence of tachyphylaxis.[8] Therefore, a perceived loss of efficacy in an experimental setting is likely attributable to other factors.
Q3: Can the development of anti-drug antibodies (ADAs) explain a reduced response to this compound?
While both pre-existing and treatment-emergent anti-etelcalcetide antibodies have been detected in clinical trials, they have not been found to have a clinically significant impact on the drug's pharmacokinetics, efficacy, or safety profile.[9] Therefore, it is unlikely that ADA formation is the primary cause of a diminished response in a research setting.
Q4: What are the proper storage and handling conditions for this compound to ensure its stability?
To maintain its stability and efficacy, this compound vials should be stored in the original carton in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[4][10][11][12][13] Once removed from the refrigerator, the vials should not be exposed to temperatures above 25°C (77°F).[4][10][11] If stored in the original carton, the vial should be used within seven days; if removed from the carton, it should be used within four hours.[4][10][11] this compound should not be mixed or diluted before administration.[10]
Troubleshooting Guide for Apparent Tachyphylaxis
If you observe a diminished response to this compound in your chronic dosing experiments, consider the following troubleshooting steps:
Step 1: Verify Experimental Protocol and Drug Integrity
| Question | Troubleshooting Action | Rationale |
| Is the this compound solution being stored and handled correctly? | Review your laboratory's storage and handling procedures against the manufacturer's recommendations. Ensure vials are refrigerated, protected from light, and used within the specified timeframes after removal from the refrigerator.[4][10][11][12][13] | Improper storage can lead to degradation of the peptide, reducing its bioactivity. |
| Has the dosing and administration protocol been consistent? | Confirm that the correct dose is being administered at the intended frequency and via the appropriate route for your experimental model. Review administration techniques to ensure complete delivery of the intended dose. | Inconsistencies in dosing can lead to variable drug exposure and an apparent loss of effect. |
| Has the bioactivity of the current lot of this compound been confirmed? | If possible, perform an in vitro bioassay to confirm the activity of the this compound lot being used. This could involve a cell-based assay measuring the downstream effects of CaSR activation (e.g., inhibition of PTH secretion from primary parathyroid cells or a PTH-secreting cell line). | This will rule out the possibility of a faulty or degraded batch of the drug. |
Step 2: Assess the Biological System
| Question | Troubleshooting Action | Rationale |
| Could the expression or function of the Calcium-Sensing Receptor (CaSR) have changed in your experimental model over time? | Investigate factors that can modulate CaSR expression. For example, assess the vitamin D status in your animal model, as active vitamin D can increase CaSR expression.[14] Consider measuring CaSR mRNA or protein levels in the target tissue (e.g., parathyroid gland) at different time points during the chronic study. | A downregulation of the CaSR, the drug's target, would lead to a reduced response to this compound. |
| Are there any confounding factors or co-administered substances that could interfere with this compound's action? | Review all substances being administered to the animals. While this compound has a low risk of pharmacokinetic drug-drug interactions,[9][15] co-administration of agents that lower serum calcium could potentiate this effect and may require dose adjustments of other treatments.[2][16] | The overall biological milieu can impact the observed pharmacological effect. |
| Has the underlying pathophysiology of your disease model progressed in a way that might counteract this compound's effect? | In models of secondary hyperparathyroidism, for instance, progressive parathyroid gland hyperplasia could potentially lead to a state where the administered dose of this compound is no longer sufficient to suppress PTH secretion adequately.[17] | The progression of the disease model may necessitate adjustments to the experimental design or drug dosage. |
Step 3: In-Depth Mechanistic Investigation
| Question | Troubleshooting Action | Rationale |
| Are downstream signaling pathways of the CaSR being appropriately modulated? | Measure downstream markers of CaSR activation. This can include assessing intracellular calcium mobilization or inhibition of cAMP formation in response to this compound treatment at different time points.[6][18] | This can help determine if the signaling cascade downstream of the receptor has been altered. |
| Have you considered alternative experimental models? | If you are using an in vitro model, consider transitioning to an in vivo model of secondary hyperparathyroidism, such as a 5/6 nephrectomized rat model, to better recapitulate the complex pathophysiology.[1][7] | The choice of experimental model is critical for studying the long-term effects of a drug. |
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound.
Table 1: Efficacy of this compound in Reducing Parathyroid Hormone (PTH) Levels
| Study Metric | This compound Group | Placebo Group | Cinacalcet Group | Reference |
| Proportion of patients with >30% reduction in PTH | 74.7% | 8.9% | - | [19][20] |
| Proportion of patients with >30% reduction in PTH | 77.9% | - | 63.9% | [21] |
| Proportion of patients with PTH ≤ 300 pg/mL | 53.3% | 4.6% | - | [10][19][20] |
| Mean percentage change in PTH from baseline | -49.4% (at 10 mg) | - | - | [5] |
Table 2: Common Adverse Events Associated with this compound
| Adverse Event | This compound Incidence | Placebo Incidence | Cinacalcet Incidence | Reference |
| Decreased Blood Calcium | 61.0% - 68.9% | 8.3% - 12% | 59.8% | [10][17] |
| Muscle Spasms | 11.1% - 12.0% | 6.2% - 7.1% | - | [17] |
| Nausea | 9.1% - 12.4% | 5.1% - 7.3% | - | [17] |
| Vomiting | 7.5% - 10.4% | 3.1% - 7.1% | - | [17] |
Experimental Protocols
Protocol 1: In Vivo Model of Secondary Hyperparathyroidism in Rats
This protocol is based on a well-established model of inducing secondary hyperparathyroidism in rats.[1]
-
Animal Model: Use male Sprague-Dawley rats.
-
Surgical Procedure:
-
Perform a selective microligation of the terminal branches of the left renal artery.
-
After a recovery period, perform a right nephrectomy to induce stable uremia.
-
-
Induction Period: Allow 4 weeks for the development of secondary hyperparathyroidism.
-
Chronic Dosing: Initiate chronic dosing of this compound at the desired concentration and frequency.
-
Monitoring:
-
Collect blood samples at regular intervals to measure serum creatinine, calcium, phosphorus, and PTH levels.
-
At the end of the study, harvest parathyroid glands for histological analysis and measurement of CaSR expression.
-
Protocol 2: In Vitro Assay for this compound Bioactivity
This protocol describes a general approach for assessing the bioactivity of this compound using a cell-based assay.
-
Cell Line: Use a cell line that endogenously expresses the CaSR (e.g., certain parathyroid cell lines) or a recombinant cell line stably expressing the human CaSR (e.g., HEK293-CaSR).
-
Treatment: Culture the cells and treat with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of extracellular calcium.
-
Endpoint Measurement:
-
Inhibition of PTH Secretion: If using a PTH-secreting cell line, measure the concentration of PTH in the culture supernatant using an ELISA kit.
-
Intracellular Calcium Mobilization: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and measure the transient increase in intracellular calcium concentration upon this compound stimulation using a fluorescence plate reader.
-
-
Data Analysis: Generate a dose-response curve to determine the EC50 of the this compound lot.
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. A new experimental model for secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etalcalcetide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Influence of dialysate Ca concentrations on the therapeutic effects of this compound with concomitant drugs in patients with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcimimetic - Wikipedia [en.wikipedia.org]
- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 7. Reversibility of experimental secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parathyroid Diseases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An integrated analysis of safety and tolerability of this compound in patients receiving hemodialysis with secondary hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parsabivhcp.com [parsabivhcp.com]
- 12. ec.europa.eu [ec.europa.eu]
- 13. drugs.com [drugs.com]
- 14. Frontiers | Calcium-Sensing Receptor Gene: Regulation of Expression [frontiersin.org]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of this compound, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Recent advances in understanding and managing secondary hyperparathyroidism in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. amgen.com [amgen.com]
- 21. parsabivhcp.com [parsabivhcp.com]
Improving the bioavailability of Etelcalcetide in oral administration research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of Etelcalcetide.
Frequently Asked Questions (FAQs)
Q1: Is there an approved oral formulation of this compound?
A1: Currently, there is no approved oral formulation of this compound. This compound is administered intravenously to ensure 100% bioavailability and to maintain patient compliance, particularly in the context of hemodialysis schedules.[1] The development of an oral formulation faces significant challenges inherent to the delivery of peptide-based drugs.
Q2: What are the primary barriers to the successful oral delivery of this compound?
A2: As a peptide, this compound faces several physiological barriers that severely limit its oral bioavailability. These include:
-
Enzymatic Degradation: Proteolytic enzymes in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin) can rapidly degrade the peptide structure.[2][3][4][5]
-
Low Permeability: The intestinal epithelium forms a tight barrier that restricts the passage of large and hydrophilic molecules like this compound.[2][3][4][5]
-
Physicochemical Properties: The molecular weight, charge, and hydrophilicity of this compound are not optimal for passive diffusion across the intestinal membrane.[2][3][6]
-
Acidic Environment: The low pH of the stomach can lead to the hydrolysis and degradation of the peptide.[4]
-
Mucus Layer: A layer of mucus lines the gastrointestinal tract, which can trap the peptide and prevent it from reaching the epithelial cells for absorption.[4][7]
Q3: What is the mechanism of action of this compound?
A3: this compound is a calcimimetic agent that functions as an allosteric modulator of the calcium-sensing receptor (CaSR) on the surface of the parathyroid gland's chief cells.[2][6][8] By binding to the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium. This activation inhibits the synthesis and secretion of parathyroid hormone (PTH), leading to a reduction in serum calcium and phosphate levels.[1]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling pathway of this compound at the parathyroid chief cell.
Troubleshooting Guide for Oral this compound Experiments
Issue 1: Low and variable bioavailability in preclinical models.
This is the most common and expected challenge. The following are potential causes and suggested experimental approaches to troubleshoot and overcome this issue.
Potential Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Strategy | Experimental Protocol |
| Enzymatic Degradation | Incorporate protease inhibitors into the formulation. | Co-administer this compound with a broad-spectrum protease inhibitor cocktail (e.g., aprotinin, bestatin, leupeptin) in the formulation. Analyze plasma concentrations of intact this compound at various time points post-oral administration. |
| Modify the peptide structure to enhance stability. | Synthesize this compound analogs with D-amino acid substitutions or N-terminal modifications to reduce susceptibility to enzymatic cleavage.[6] Evaluate the in vitro stability of these analogs in simulated gastric and intestinal fluids and assess their in vivo bioavailability. | |
| Poor Permeability | Include permeation enhancers in the formulation. | Formulate this compound with well-characterized permeation enhancers such as sodium caprate (C10) or salcaprozate sodium (SNAC).[6] Conduct in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies to assess the impact on absorption. |
| Utilize nanotechnology-based delivery systems. | Encapsulate this compound in nanoparticles (e.g., PLGA, chitosan) or liposomes to protect it from degradation and facilitate transport across the intestinal epithelium.[9] Characterize the nanoparticles for size, charge, and encapsulation efficiency. Perform in vivo studies to compare the bioavailability of the nanoformulation to the free peptide. | |
| Acidic Degradation | Employ an enteric coating. | Formulate this compound in a solid dosage form (e.g., tablet or capsule) with an enteric coating that dissolves at the higher pH of the small intestine.[2][10] This protects the peptide from the acidic environment of the stomach. |
| Mucus Barrier | Use mucolytic agents or mucoadhesive polymers. | Include mucolytic agents like N-acetylcysteine in the formulation to locally disrupt the mucus layer.[2] Alternatively, use mucoadhesive polymers like chitosan to increase the residence time of the formulation at the site of absorption.[7] |
Issue 2: Inconsistent results between in vitro and in vivo experiments.
Discrepancies between cell-based assays and animal models are common in oral drug delivery research.
Potential Causes & Solutions:
| Potential Cause | Suggested Troubleshooting Strategy |
| Oversimplification of In Vitro Models | Use more complex in vitro models that better mimic the gastrointestinal environment, such as co-cultures of Caco-2 and HT29-MTX cells (which produce mucus) or microfluidic "gut-on-a-chip" systems. |
| Species Differences in Animal Models | Be aware of physiological differences (e.g., gastrointestinal pH, transit time, enzyme expression) between the animal model and humans. Conduct studies in multiple species if feasible to assess the robustness of the formulation strategy. |
| Food Effects | The presence or absence of food can significantly impact the performance of an oral formulation. Conduct pharmacokinetic studies in both fasted and fed states to evaluate potential food effects on your formulation. |
Experimental Workflow for Developing an Oral this compound Formulation
The following diagram outlines a general experimental workflow for the development and testing of an oral this compound formulation.
Caption: A generalized workflow for the development of an oral this compound formulation.
Summary of Potential Formulation Strategies for Oral Peptide Delivery
The table below summarizes various strategies that have been explored to enhance the oral bioavailability of peptide drugs and could be applicable to this compound.
| Strategy | Mechanism of Action | Examples of Excipients/Techniques | Key Experimental Readout |
| Chemical Modification | Enhance enzymatic stability and/or permeability. | PEGylation, lipidation, D-amino acid substitution.[2] | In vitro stability, in vivo half-life. |
| Permeation Enhancers | Transiently open tight junctions or disrupt the cell membrane to increase paracellular or transcellular transport. | Sodium caprate, SNAC, bile salts.[6] | Transepithelial electrical resistance (TEER) in Caco-2 monolayers, in vivo bioavailability. |
| Enzyme Inhibitors | Prevent the degradation of the peptide by gastrointestinal proteases.[9] | Aprotinin, soybean trypsin inhibitor.[9] | In vitro degradation assays, plasma concentration of intact peptide. |
| Nanocarriers | Encapsulate the peptide to protect it from degradation and facilitate its uptake. | Liposomes, polymeric nanoparticles (e.g., PLGA, chitosan).[9] | Particle size, zeta potential, encapsulation efficiency, in vivo bioavailability. |
| Enteric Coating | Protect the formulation from the acidic environment of the stomach. | pH-sensitive polymers (e.g., Eudragit®).[11] | Disintegration testing at different pH values. |
| Mucoadhesive Systems | Increase the residence time of the formulation at the site of absorption.[7] | Chitosan, carbopol.[7] | Mucoadhesion studies, in vivo imaging of formulation transit. |
By systematically addressing the challenges of enzymatic degradation, low permeability, and the harsh gastrointestinal environment through these formulation strategies, researchers can work towards developing a viable oral formulation of this compound.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Formulation strategies to improve oral peptide delivery. | Semantic Scholar [semanticscholar.org]
- 9. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs [mdpi.com]
- 10. DRUG DELIVERY - Oral Delivery of Peptides by Peptelligence Technology [drug-dev.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Preclinical Showdown: Etelcalcetide Versus Cinacalcet in Models of Secondary Hyperparathyroidism
A detailed comparison of two key calcimimetics in preclinical models of secondary hyperparathyroidism (SHPT) reveals distinct pharmacological profiles. This guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy and mechanisms of action.
Secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD), is characterized by elevated parathyroid hormone (PTH) levels, leading to mineral and bone disorders. Etelcalcetide and cinacalcet are both calcimimetic agents that target the calcium-sensing receptor (CaSR) on the parathyroid gland to suppress PTH secretion. While cinacalcet is an orally administered small molecule, this compound is a peptide administered intravenously. Understanding their performance in preclinical SHPT models is crucial for informing clinical research and therapeutic strategies.
Mechanism of Action: A Tale of Two Agonists
Both this compound and cinacalcet are allosteric activators of the CaSR.[1][2] They bind to the receptor and increase its sensitivity to extracellular calcium, thereby inhibiting the synthesis and secretion of PTH.[1][2] This shared mechanism ultimately leads to a reduction in plasma PTH levels and, consequently, a decrease in serum calcium concentrations. While both are effective, this compound has been suggested to be a more potent agonist.[1]
Head-to-Head Preclinical Efficacy
A key preclinical study directly compared the efficacy of this compound (formerly AMG 416) and cinacalcet in two distinct rat models of uremia and SHPT: an acute renal insufficiency model (1K1C) and a chronic 5/6 nephrectomy (5/6 Nx) model.[3]
Acute Renal Insufficiency Model (1K1C)
In this severe model of SHPT, a single intravenous (IV) bolus of this compound resulted in a profound and sustained reduction in plasma PTH levels over 24 hours. In contrast, oral administration of cinacalcet led to a more transient decrease in PTH, with levels returning towards baseline within the same timeframe.[3]
Chronic Renal Insufficiency Model (5/6 Nephrectomy)
In the 5/6 Nx model, which mimics chronic kidney disease, daily IV administration of this compound over four weeks produced a sustained suppression of PTH levels. Daily oral cinacalcet also reduced PTH, but the effect of this compound appeared more pronounced and durable.[3]
Table 1: Comparative Efficacy of this compound and Cinacalcet on Plasma PTH in Rodent Models of Uremia.[3]
| Model | Treatment | Dose | Route | Time Point | Mean Plasma PTH (% of Baseline) |
| 1K1C (Acute) | This compound | 0.5 mg/kg | IV | 24 hours | ~50% |
| Cinacalcet | 30 mg/kg | PO | 24 hours | ~90% | |
| 5/6 Nx (Chronic) | This compound | 1 mg/kg/day | IV | 28 days | Sustained suppression (~50%) |
| Cinacalcet | 10 mg/kg/day | PO | 28 days | Reduction observed |
Table 2: Comparative Efficacy of this compound and Cinacalcet on Serum Calcium in Rodent Models of Uremia.[3]
| Model | Treatment | Dose | Route | Effect on Serum Calcium |
| 1K1C (Acute) | This compound | 0.5 mg/kg | IV | Reduction observed |
| Cinacalcet | 30 mg/kg | PO | Reduction observed | |
| 5/6 Nx (Chronic) | This compound | 1 mg/kg/day | IV | Reduction observed |
| Cinacalcet | 10 mg/kg/day | PO | Reduction observed |
Experimental Protocols
SHPT Animal Models
The preclinical data presented is primarily derived from two well-established rat models of CKD-induced SHPT:
-
1K1C (One-Kidney, One-Clip) Model: This model induces acute renal hypertension and subsequent renal insufficiency by placing a clip on the renal artery of one kidney and removing the contralateral kidney. This leads to a rapid decline in renal function and the development of severe SHPT.[3]
-
5/6 Nephrectomy (5/6 Nx) Model: This is a widely used model of chronic kidney disease. It involves the surgical removal of two-thirds of one kidney and the complete removal of the other kidney, leading to a progressive decline in renal function and the development of SHPT over several weeks.[3]
Another relevant model, though not used in the direct comparative study cited, is the adenine-induced CKD model . This model involves feeding rodents a diet containing adenine, which leads to the deposition of 2,8-dihydroxyadenine crystals in the renal tubules, causing inflammation, fibrosis, and a progressive decline in renal function.[2][4][5][6][7]
References
- 1. karger.com [karger.com]
- 2. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of AMG 416 and cinacalcet in rodent models of uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Ameliorative Effect of Chrysin on Adenine-Induced Chronic Kidney Disease in Rats | PLOS One [journals.plos.org]
Validating the PTH-Lowering Effects of Etelcalcetide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Etelcalcetide, a second-generation calcimimetic, focusing on its parathyroid hormone (PTH)-lowering effects in preclinical models. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodologies for key in vivo studies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this compound's pharmacological profile in comparison to other alternatives.
Abstract
This compound has emerged as a potent therapeutic agent for the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This guide delves into the preclinical evidence that validates its efficacy. By examining studies utilizing established animal models of CKD and SHPT, we compare the performance of this compound with the first-generation calcimimetic, Cinacalcet. This document highlights this compound's mechanism of action as a direct agonist of the Calcium-Sensing Receptor (CaSR) and presents quantitative data on its superior potency in reducing PTH levels. Detailed experimental protocols are provided to aid in the design and interpretation of future research in this domain.
Comparative Data on PTH and Calcium Reduction
The following tables summarize the quantitative effects of this compound on key biomarkers in preclinical rat models of SHPT. These models are crucial for evaluating the therapeutic potential of novel compounds targeting mineral and bone disorders associated with CKD.
Table 1: Effect of this compound on Plasma PTH Levels in a Rat 5/6 Nephrectomy Model of SHPT
| Treatment Group | Dose | Duration | Mean Plasma PTH Reduction (%) | Reference |
| Vehicle | - | 4 weeks | - | [1] |
| This compound | 0.3 mg/kg (SC, once daily) | 4 weeks | ~33% | [2] |
| Cinacalcet | - | 4 weeks | Less sustained reduction vs. This compound | [1] |
Table 2: Effect of this compound on Serum Calcium Levels in an Adenine-Induced CKD Rat Model
| Treatment Group | Dose | Duration | Change in Serum Calcium | Reference |
| Vehicle (Uremic Control) | - | 4 weeks | Elevated | [2] |
| This compound | 0.3 mg/kg (SC, once daily) | 4 weeks | Significantly lower than vehicle | [2] |
| Paricalcitol | 42 ng/kg (IP, 3x/week) | 4 weeks | Unchanged from vehicle | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for two widely used preclinical models for studying SHPT.
5/6 Nephrectomy Rat Model of Secondary Hyperparathyroidism
This surgical model induces chronic renal insufficiency, leading to the development of SHPT.
Objective: To evaluate the long-term efficacy of this compound in reducing PTH levels in a model of established SHPT.
Methodology:
-
Animal Model: Male Wistar rats (12 weeks old) are utilized.
-
Surgical Procedure: A two-step 5/6 nephrectomy is performed. In the first surgery, two-thirds of one kidney is removed. One week later, the entire contralateral kidney is excised.
-
Diet: Following the second surgery, rats are fed a diet with high phosphorus content (e.g., 1.3% phosphorus) for 4-8 weeks to induce and exacerbate SHPT.[3]
-
Drug Administration: this compound (e.g., 0.3 mg/kg) or vehicle is administered, typically via subcutaneous (SC) injection, once daily or three times a week for a specified period (e.g., 4-6 weeks).[2][3]
-
Sample Collection: Blood samples are collected at baseline and at specified intervals throughout the study to measure plasma PTH and serum calcium levels.
-
Endpoint Analysis: At the end of the study, parathyroid glands may be harvested for histological analysis to assess for hyperplasia. Aortic tissue can also be collected to evaluate vascular calcification.
Adenine-Induced Chronic Kidney Disease Rat Model
This is a non-surgical model that induces CKD and SHPT through diet.
Objective: To compare the effects of this compound and other agents on PTH, mineral metabolism, and vascular calcification.
Methodology:
-
Animal Model: Male Wistar rats (12 weeks old) are used.
-
Induction of CKD: Rats are fed a diet supplemented with 0.75% adenine for 4 weeks to induce uremia and SHPT.[2] This leads to the precipitation of 2,8-dihydroxyadenine in the renal tubules, causing kidney injury.[4]
-
Drug Administration: Treatment with this compound (e.g., 0.3 mg/kg, SC, once daily), a comparator drug (e.g., Paricalcitol 42 ng/kg, IP, three times per week), or vehicle is initiated concurrently with the adenine diet and continued for the 4-week duration.[2]
-
Monitoring: Body weight and food consumption are monitored regularly. Blood and urine samples are collected at baseline and at the end of the study.
-
Biochemical Analysis: Plasma PTH, serum calcium, phosphorus, and fibroblast growth factor-23 (FGF23) are measured.
-
Histological Analysis: Aortic tissue is collected for the quantification of calcium content to assess the impact on vascular calcification. Parathyroid glands are analyzed for chief cell proliferation.
Mechanism of Action and Signaling Pathways
This compound is a novel peptide agonist of the calcium-sensing receptor (CaSR).[5] Unlike Cinacalcet, which is an allosteric modulator that binds within the transmembrane domain of the CaSR, this compound binds to the extracellular domain.[6] This interaction enhances the receptor's sensitivity to extracellular calcium, leading to a subsequent reduction in PTH synthesis and secretion from the parathyroid glands.[3]
The CaSR is a G-protein coupled receptor that primarily signals through the Gαq/11 and Gαi/o pathways.[1] The activation of the Gαq/11 pathway by calcimimetics like this compound is crucial for the suppression of PTH secretion.[1]
Caption: this compound's activation of the CaSR signaling pathway.
The diagram above illustrates the signaling cascade initiated by this compound. By binding to the CaSR, this compound potentiates the receptor's activation by extracellular calcium. This leads to the activation of Gαq/11, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium levels. Both the rise in intracellular calcium and the activation of Protein Kinase C (PKC) by DAG contribute to the inhibition of PTH secretion.
Caption: General workflow for preclinical validation of this compound.
This workflow outlines the key stages in the preclinical evaluation of this compound's PTH-lowering effects. It begins with the selection and induction of a relevant animal model of CKD and SHPT, followed by a treatment phase where the compound is administered. Subsequent data collection and analysis allow for the robust assessment of the drug's efficacy and mechanism of action.
Conclusion
The preclinical data strongly support the potent PTH-lowering effects of this compound. In established rat models of SHPT, this compound demonstrates superior or more sustained efficacy in reducing PTH levels compared to earlier calcimimetics. Its distinct mechanism of action as a direct peptide agonist of the CaSR translates to significant effects on mineral metabolism. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound and other novel calcimimetics. This foundational research is critical for the continued development of effective treatments for mineral and bone disorders in patients with chronic kidney disease.
References
- 1. Managing hyperparathyroidism in hemodialysis: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound decreases the PTH-calcium setpoint without changing maximum and minimum PTH secretion in mice with primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Etelcalcetide vs. Vitamin D Analogs: A Head-to-Head Comparison for the Management of Secondary Hyperparathyroidism
In the landscape of therapeutic options for secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD), etelcalcetide and various vitamin D analogs stand as prominent treatment modalities. This guide provides a detailed, data-driven comparison of their efficacy, safety, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Efficacy in Lowering Parathyroid Hormone
This compound, a calcimimetic, and vitamin D analogs employ distinct mechanisms to reduce elevated parathyroid hormone (PTH) levels. Clinical studies have demonstrated the potent PTH-lowering effects of both drug classes.
A network meta-analysis of 21 randomized clinical trials involving 4,653 patients found no statistically significant difference in the reduction of PTH levels between this compound and the vitamin D analogs calcitriol and paricalcitol[1][2]. However, direct head-to-head trials provide more specific insights.
In a study comparing intravenous this compound to the vitamin D analog maxacalcitol, this compound demonstrated a greater reduction in PTH levels[3]. Another study evaluating the addition of this compound to patients already receiving paricalcitol showed a significant further decrease in PTH levels, from a baseline of 743.5 (±502.4) pg/mL to 371 (±307) pg/mL after six months of combination therapy[3].
| Parameter | This compound | Vitamin D Analogs (Maxacalcitol) | This compound + Paricalcitol |
| Baseline Intact PTH (pg/mL) | ~840-1100 (in various studies) | ~116 (median T50 value in minutes) | 743.5 (±502.4) |
| End-of-Study Intact PTH (pg/mL) | Significant reduction, >30% from baseline in ~75% of patients | Less effective in increasing T50 value compared to this compound | 371 (±307) |
| >30% Reduction in PTH | Achieved in 74-75% of patients | Data not directly comparable | Not reported as primary endpoint |
Impact on Mineral Metabolism: Calcium and Phosphorus
A key differentiator between this compound and vitamin D analogs lies in their effects on serum calcium and phosphorus levels.
This compound, by sensitizing the calcium-sensing receptor (CaSR), leads to a decrease in both serum calcium and phosphorus[4][5]. In contrast, vitamin D analogs can increase intestinal absorption of calcium and phosphorus, potentially leading to hypercalcemia and hyperphosphatemia[6][7].
A network meta-analysis highlighted that while calcitriol and paricalcitol increase serum calcium, this compound and another calcimimetic, cinacalcet, reduce it[1][2]. The study with this compound and paricalcitol in combination showed only a slight decrease in calcium and phosphorus levels[3].
| Parameter | This compound | Vitamin D Analogs | This compound + Paricalcitol |
| Serum Calcium | Decreased | Increased or risk of hypercalcemia | Slight decrease (from 9.0 ± 0.9 to 8.9 ± 0.4 mg/dL) |
| Serum Phosphorus | Decreased | Increased or risk of hyperphosphatemia | Slight decrease (from 5.3 ± 2.2 to 4.9 ± 0.3 mg/dL) |
| Calcium-Phosphorus Product | Decreased | Increased | Slight decrease |
Safety and Tolerability
The primary adverse events associated with this compound are related to its calcium-lowering effect, including hypocalcemia, which may manifest as muscle spasms and Q-T interval prolongation on an ECG[4]. Nausea and vomiting have also been reported[8].
The main safety concern with vitamin D analogs is the risk of hypercalcemia and hyperphosphatemia[7]. A study comparing paricalcitol and calcitriol suggested that paricalcitol may have a more favorable profile regarding vascular calcification[9].
Mechanism of Action: Signaling Pathways
The distinct clinical effects of this compound and vitamin D analogs stem from their unique molecular mechanisms.
This compound: As a calcimimetic, this compound is a synthetic peptide that acts as an allosteric activator of the Calcium-Sensing Receptor (CaSR) on the surface of parathyroid gland cells[4][10][11]. This binding increases the receptor's sensitivity to extracellular calcium, leading to a subsequent reduction in PTH secretion[4][10][12].
References
- 1. ivset.ua [ivset.ua]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Paricalcitol in Chronic Kidney Disease: When the Target Is Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibl-international.com [ibl-international.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D and Its Analogues: From Differences in Molecular Mechanisms to Potential Benefits of Adapted Use in the Treatment of Alzheimer’s Disease [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. istanbulmedicaljournal.org [istanbulmedicaljournal.org]
- 10. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 11. An Optical Method for Serum Calcium and Phosphorus Level Assessment during Hemodialysis [mdpi.com]
- 12. Calcitriol, this compound, and Paricalcitol Injections - Medical Clinical Policy Bulletins | Aetna [aetna.com]
Etelcalcetide: A Comparative Guide to G-Protein Coupled Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Etelcalcetide, a second-generation calcimimetic, focusing on its selectivity and potential for cross-reactivity with other G-protein coupled receptors (GPCRs). While comprehensive quantitative screening data against a broad panel of GPCRs for this compound is not publicly available, this document synthesizes information from nonclinical studies and regulatory assessments to provide a clear overview of its selectivity profile. For comparative purposes, this guide includes information on Cinacalcet, the first-generation oral calcimimetic.
Executive Summary
This compound is a synthetic peptide that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a member of the GPCR family.[1][2] Nonclinical safety pharmacology studies have concluded that this compound is highly selective for the CaSR, with no clear off-target toxicities identified.[3] This high selectivity is crucial for minimizing adverse effects unrelated to its primary therapeutic action of lowering parathyroid hormone (PTH) levels.[4] This guide details the known pharmacological properties of this compound in comparison to Cinacalcet, outlines standard experimental protocols for assessing GPCR cross-reactivity, and provides visual diagrams of the relevant signaling pathway and experimental workflows.
Comparison of this compound and Cinacalcet
While direct, quantitative cross-reactivity data for this compound against a broad GPCR panel is not publicly available, a comparison of its pharmacological properties with Cinacalcet highlights key differences in their molecular interactions and clinical profiles.
| Feature | This compound (Parsabiv®) | Cinacalcet (Sensipar®) |
| Target Receptor | Calcium-Sensing Receptor (CaSR) | Calcium-Sensing Receptor (CaSR) |
| Mechanism of Action | Positive Allosteric Modulator; directly activates the CaSR.[5][6] | Positive Allosteric Modulator; increases the sensitivity of the CaSR to extracellular calcium.[5][7] |
| Molecular Nature | Synthetic D-amino acid peptide[1] | Small molecule (arylalkylamine derivative)[8] |
| Binding Site on CaSR | Extracellular domain[1][2] | Transmembrane domain[9][10] |
| Administration | Intravenous[2] | Oral[8] |
| Reported Selectivity | Highly specific for the CaSR with no off-target toxicities identified in nonclinical studies.[3] | Generally well-tolerated, suggesting a high degree of selectivity for the CaSR.[8][11] |
| Common On-Target Effects | Hypocalcemia, reduction in PTH[4] | Hypocalcemia, reduction in PTH[11][12] |
| Reported Off-Target Effects (Clinical) | Primarily related to on-target hypocalcemia (e.g., muscle spasms, paresthesia). Gastrointestinal effects (nausea, vomiting) are also common.[4] | Gastrointestinal effects (nausea, vomiting) are common.[8][12] |
Signaling Pathway and Experimental Workflow Diagrams
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Caption: Signaling pathway of the Calcium-Sensing Receptor (CaSR) activated by this compound.
Experimental Workflow for GPCR Selectivity Screening
Caption: General experimental workflow for assessing GPCR selectivity.
Experimental Protocols
The following are representative protocols for standard assays used to determine the cross-reactivity of a compound like this compound against a panel of GPCRs.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from a specific receptor, thereby determining the test compound's binding affinity (Ki).
a. Materials:
-
Cell membranes prepared from cells expressing the target GPCRs.
-
Radioligand specific for each GPCR target.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13]
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand for the target GPCR).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
b. Method:
-
Plate Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation (typically 3-120 µg of protein per well, depending on the receptor expression level), the radioligand at a concentration near its Kd, and varying concentrations of this compound.[13]
-
Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of an unlabeled competitor ligand is added to saturate the receptors.[14]
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[13]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed several times with ice-cold wash buffer.[13]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a microplate scintillation counter.[13]
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Second Messenger Assays
These assays measure the functional response of a cell upon GPCR activation or inhibition by the test compound. The choice of assay depends on the G-protein coupling of the receptor (Gαs, Gαi, or Gαq).
a. cAMP Assay (for Gαs- and Gαi-coupled receptors):
This assay measures the change in intracellular cyclic adenosine monophosphate (cAMP) levels. Gαs activation increases cAMP, while Gαi activation decreases it.
Materials:
-
Cells expressing the target Gαs- or Gαi-coupled GPCRs.
-
Test compound (this compound).
-
Forskolin (an adenylate cyclase activator, used for Gαi assays).
-
A known agonist for the target GPCR (for antagonist mode).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[5][15]
-
Cell culture medium and plates.
Method:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of this compound to the cells and incubate for a specified period.
-
Agonist/Forskolin Addition:
-
Gαs Agonist Mode: No further stimulation is needed if testing for agonistic activity.
-
Gαi Agonist Mode: Add forskolin to stimulate cAMP production. An agonist will inhibit this stimulation.[5]
-
Antagonist Mode: Add a known agonist for the receptor at its EC₅₀ or EC₈₀ concentration. An antagonist will block the agonist's effect.[5]
-
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[16]
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound for each receptor.
b. Calcium Flux Assay (for Gαq-coupled receptors):
This assay measures the transient increase in intracellular calcium concentration that occurs upon activation of Gαq-coupled receptors, which activate the phospholipase C (PLC) pathway leading to the release of calcium from intracellular stores.[3][7][17]
Materials:
-
Cells expressing the target Gαq-coupled GPCR.
-
Test compound (this compound).
-
A known agonist for the target GPCR (for antagonist mode).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[18]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).[1]
Method:
-
Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye. The dye enters the cells and is cleaved to its active, calcium-binding form.[18]
-
Compound Addition and Measurement: Place the plate in a kinetic fluorescence plate reader. Add varying concentrations of this compound (for agonist mode) or this compound followed by a known agonist (for antagonist mode).
-
Fluorescence Reading: Measure the fluorescence intensity in real-time immediately before and after the addition of the compound(s). An increase in fluorescence indicates an increase in intracellular calcium.[1]
-
Data Analysis: Analyze the kinetic data to determine the peak fluorescence response. Generate dose-response curves to calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.
Conclusion
Based on available nonclinical data and regulatory assessments, this compound demonstrates a high degree of selectivity for its target, the Calcium-Sensing Receptor. This specificity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects. While quantitative data from broad GPCR screening panels are not publicly available, the established experimental protocols described in this guide represent the standard methods used to confirm such selectivity during drug development. For researchers and drug development professionals, the high selectivity of this compound serves as a benchmark for the development of future targeted GPCR modulators.
References
- 1. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Effects of this compound and Maxacalcitol on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound controls secondary hyperparathyroidism and raises sclerostin levels in hemodialysis patients previously uncontrolled with cinacalcet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and Clinical Aspects of the Target Therapy with the Calcimimetic Cinacalcet in the Treatment of Parathyroid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cinacalcet Use Patterns and Effect on Laboratory Values and Other Medications in a Large Dialysis Organization, 2004 through 2006 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Long-Term Efficacy and Safety of Etelcalcetide in Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of Etelcalcetide in animal models of secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD). The performance of this compound is evaluated against other therapeutic alternatives, supported by experimental data from various preclinical studies.
Executive Summary
This compound, a second-generation calcimimetic, demonstrates significant efficacy in reducing parathyroid hormone (PTH) levels and mitigating the progression of vascular calcification in animal models of SHPT. Compared to the first-generation calcimimetic, cinacalcet, and the vitamin D analog, paricalcitol, this compound shows a favorable profile in controlling mineral metabolism. Long-term safety studies in rats and dogs have identified minimal to mild, reversible stomach erosions as a dose-related finding, with no severe adverse effects observed at therapeutic exposure levels.
Mechanism of Action: Calcium-Sensing Receptor (CaSR) Agonism
This compound is a synthetic peptide that acts as an allosteric activator of the calcium-sensing receptor (CaSR) on the surface of parathyroid gland cells.[1][2] Activation of the CaSR mimics the effect of high blood calcium levels, leading to a decrease in the synthesis and secretion of PTH.[2][3] This, in turn, helps to normalize serum calcium and phosphorus levels, key factors in the pathogenesis of SHPT and associated complications like vascular calcification.
Figure 1: Simplified signaling pathway of this compound in a parathyroid gland cell.
Comparative Efficacy in Animal Models
Studies in rat models of adenine-induced CKD and SHPT have demonstrated the potent effects of this compound in lowering key biochemical markers.
| Parameter | This compound | Paricalcitol | Cinacalcet | Vehicle/Control | Reference |
| Plasma PTH Reduction | ~33% reduction | ~33% reduction | Significant reduction | No significant change | [4] |
| Serum Calcium | Significantly lower | Unchanged | Significantly lower | Elevated | [4] |
| Serum Phosphorus | Significantly lower | Unchanged | Significantly lower | Elevated | [4] |
| Serum FGF23 | Significantly lower | Unchanged | Significantly lower | Elevated | [4] |
| Aortic Calcium Content | Similar to non-uremic controls | Not attenuated | Attenuated | Significantly elevated | [4] |
Table 1: Comparison of Efficacy Parameters in a Rat Model of SHPT (4-week treatment)
Long-Term Safety Profile in Animal Studies
Comprehensive toxicology studies have been conducted in both rats and dogs for up to 6 months to evaluate the long-term safety of this compound.[5]
| Finding | Species | Duration | Dose | Observations | Reference |
| Gastrointestinal Effects | Rat | 6 months | Dose-related | Minimal to mild, recoverable stomach erosions. No severe ulcerations or bleeding. | [5] |
| Dog | Up to 6 months | All doses | Sporadic emesis. No gastrointestinal toxicity. | [5] | |
| Off-Target Toxicity | Rat & Dog | Up to 6 months | All doses | No off-target toxicity identified. All observed findings were related to the pharmacologic activity (hypocalcemia). | [5] |
| Carcinogenicity | Rat & Mouse | 2 years (rat), 6 months (mouse) | All doses | No drug-related tumors. | [5] |
| Genotoxicity | In vitro & In vivo assays | N/A | N/A | Positive in Ames assay, but negative in mammalian genotoxicity assays. Considered non-genotoxic. | [1] |
| Reproductive & Developmental Toxicity | Rat & Rabbit | N/A | Maternally toxic doses | Reduced fetal growth, increased perinatal pup mortality, and a delay in parturition. No effects at doses not associated with maternal toxicity. | [5] |
Table 2: Summary of Long-Term Safety Findings for this compound in Animal Models
Experimental Protocols
Induction of Secondary Hyperparathyroidism in Rats
A common and reproducible method to induce SHPT in rats involves a combination of diet and surgical intervention.
Figure 2: Workflow for inducing SHPT and evaluating therapeutic agents in a rat model.
Detailed Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Diet-Induced CKD: Animals are fed a diet containing 0.75% adenine for a period of 4 weeks to induce chronic renal insufficiency.[4]
-
Induction of SHPT: The adenine-induced renal insufficiency leads to phosphorus retention and decreased calcitriol synthesis, resulting in hypocalcemia and subsequent development of SHPT.
-
Treatment Administration: Following the induction period, animals are randomized to receive this compound, a comparator drug (e.g., paricalcitol, cinacalcet), or a vehicle control. This compound is typically administered subcutaneously.
-
Monitoring and Endpoints: Blood samples are collected periodically to measure plasma PTH, serum calcium, phosphorus, and FGF23 levels. At the end of the study, tissues such as the aorta are harvested for histological analysis and quantification of vascular calcification.
Assessment of Vascular Calcification
Vascular calcification is a key endpoint in evaluating the efficacy of treatments for SHPT.
Methodology:
-
Tissue Harvesting: The aorta is carefully dissected from the aortic arch to the iliac bifurcation.
-
Histological Analysis: Aortic tissue is fixed, embedded in paraffin, and sectioned. Sections are stained with von Kossa to identify calcium deposits.
-
Quantitative Analysis: The calcium content of the aorta can be quantified by extracting the mineral with a decalcifying agent and measuring the calcium concentration using a colorimetric assay. Advanced imaging techniques such as micro-computed tomography (µCT) can also be used for non-invasive in vivo or high-resolution ex vivo quantification of calcification.[6][7][8]
Conclusion
Preclinical studies in animal models provide robust evidence for the long-term efficacy and safety of this compound in the management of secondary hyperparathyroidism. This compound effectively controls PTH secretion and has a beneficial impact on mineral metabolism, leading to the attenuation of vascular calcification. The safety profile is well-characterized, with predictable and manageable effects related to its pharmacological action. These findings support the clinical use of this compound as a valuable therapeutic option for patients with SHPT on hemodialysis.
References
- 1. Nonclinical Safety Profile of this compound, a Novel Peptide Calcimimetic for the Treatment of Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the calcium-sensing receptor in parathyroid gland physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Calcium-Sensing Receptor and the Parathyroid: Past, Present, Future [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Models and Techniques to Study Aortic Valve Calcification in Vitro, ex Vivo and in Vivo. An Overview [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Comparing the effects of Etelcalcetide on bone turnover markers versus other agents
For Researchers, Scientists, and Drug Development Professionals
Etelcalcetide, a second-generation calcimimetic, has emerged as a significant therapeutic agent for managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD) on hemodialysis. Its primary mechanism involves the allosteric activation of the calcium-sensing receptor (CaSR) on parathyroid chief cells, leading to a reduction in parathyroid hormone (PTH) secretion. Elevated PTH is a key driver of high bone turnover in CKD-mineral and bone disorder (CKD-MBD), contributing to skeletal fragility and an increased risk of fractures. This guide provides a comprehensive comparison of the effects of this compound on bone turnover markers (BTMs) against other therapeutic agents, supported by experimental data.
Comparative Efficacy on Bone Turnover Markers
Clinical studies have demonstrated that this compound effectively reduces markers of both bone formation and resorption, indicating a decrease in the overall rate of bone turnover. This effect is primarily mediated by the substantial reduction in circulating PTH levels.
This compound versus Placebo
In two 26-week, randomized, placebo-controlled trials involving hemodialysis patients with SHPT, this compound treatment resulted in a significant decrease in bone turnover markers compared to placebo. Treatment with this compound decreased bone-specific alkaline phosphatase (BAP), a marker of bone formation, and collagen type 1 cross-linked C-telopeptide (CTX), a marker of bone resorption.
This compound versus Cinacalcet
A head-to-head, 26-week, randomized, double-blind, double-dummy clinical trial compared the efficacy of intravenous this compound with oral cinacalcet in hemodialysis patients with moderate to severe SHPT. This compound was found to be superior to cinacalcet in reducing PTH levels.[1][2] Furthermore, this compound treatment led to more pronounced reductions in the bone turnover markers, bone-specific alkaline phosphatase (BAP) and collagen type 1 cross-linked C-telopeptide (CTX), from baseline to week 27.[2]
This compound versus Vitamin D Analogs
Comparisons with active vitamin D sterols have also been conducted. In a one-year randomized trial comparing this compound with alfacalcidol in 62 hemodialysis patients, there was no significant difference in the change of BAP levels from baseline to the end of the study between the two treatment groups.[3] The estimated difference in the change of BAP between this compound and alfacalcidol treatment was 2.0 ng/ml.[3]
Another randomized clinical trial compared intravenous this compound with intravenous maxacalcitol over 12 months in patients with SHPT undergoing hemodialysis. While this study focused on serum calcification propensity, it also monitored PTH levels, which were decreased in both groups.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and other agents on key bone turnover markers from the cited clinical trials.
Table 1: this compound vs. Cinacalcet - Median Percentage Change in Bone Turnover Markers [2]
| Bone Turnover Marker | This compound (Median % Change from Baseline to Week 27) | Cinacalcet (Median % Change from Baseline to Week 27) |
| Bone-Specific Alkaline Phosphatase (BAP) | More pronounced reduction | Less pronounced reduction |
| Collagen Type 1 Cross-linked C-telopeptide (CTX) | More pronounced reduction | Less pronounced reduction |
Note: The precise percentage change values were not detailed in the available source.
Table 2: this compound vs. Alfacalcidol - Change in Bone-Specific Alkaline Phosphatase (BAP) [5][3]
| Treatment Group | Mean Change in BAP from Baseline | 95% Confidence Interval | p-value |
| This compound vs. Alfacalcidol | 2.0 ng/mL | -1.5, 5.4 | 0.3 |
Experimental Protocols
The measurement of bone turnover markers in the referenced clinical trials was conducted using established immunoassay techniques.
Measurement of Bone-Specific Alkaline Phosphatase (BAP)
-
Assay Type: Immunoassay.[6]
-
Principle: These assays typically utilize monoclonal antibodies that specifically recognize the bone isoform of alkaline phosphatase. The activity of the captured enzyme is then measured, providing a quantitative assessment of BAP levels.
-
Sample Type: Serum.[6]
-
General Procedure:
-
Serum samples are collected from patients.
-
Samples are incubated in microtiter plates coated with a capture antibody specific for BAP.
-
After washing to remove unbound components, a substrate solution is added.
-
The enzyme catalyzes a reaction that produces a detectable signal (e.g., colorimetric or chemiluminescent), which is proportional to the concentration of BAP in the sample.
-
The concentration is determined by comparison to a standard curve.
-
Measurement of C-telopeptide of Type I Collagen (CTX)
-
Assay Type: Enzyme-linked immunosorbent assay (ELISA).
-
Principle: These assays are designed to measure fragments of the C-terminal telopeptide of type I collagen that are released into the circulation during bone resorption.
-
Sample Type: Serum or plasma.
-
General Procedure:
-
Patient serum or plasma samples are collected, preferably in a fasting state to minimize diurnal variation.[7]
-
Samples are added to microtiter plates pre-coated with a monoclonal antibody specific for the CTX fragment.
-
A second, enzyme-labeled antibody that also binds to the CTX fragment is added, forming a "sandwich" complex.
-
After a washing step, a substrate is added, and the resulting signal is measured.
-
The concentration of CTX is calculated from a standard curve.
-
Measurement of Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b)
-
Assay Type: Immunoassay (e.g., ELISA).[8]
-
Principle: This assay specifically measures the 5b isoform of tartrate-resistant acid phosphatase, which is secreted by osteoclasts. An advantage of this marker is that its levels are not significantly affected by renal dysfunction.[9]
-
Sample Type: Serum.[8]
-
General Procedure:
-
Serum samples are obtained from patients.
-
The assay typically involves the use of monoclonal antibodies that specifically capture TRACP-5b.
-
The enzymatic activity of the captured TRACP-5b is then measured using a specific substrate in the presence of tartrate to inhibit other acid phosphatase isoforms.
-
The measured activity is proportional to the concentration of TRACP-5b in the sample.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism by which this compound and cinacalcet reduce bone turnover is through their action on the Calcium-Sensing Receptor (CaSR) in the parathyroid gland.
Both this compound and cinacalcet are allosteric modulators of the CaSR, but they bind to different sites on the receptor.[10] This activation triggers intracellular signaling cascades, primarily through G-protein Gq/11, leading to increased intracellular calcium and subsequent inhibition of PTH synthesis and secretion.
The reduction in circulating PTH levels has profound downstream effects on bone remodeling.
High levels of PTH stimulate osteoblasts to increase the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) and decrease the expression of its decoy receptor, osteoprotegerin (OPG). This shift promotes the differentiation and activity of osteoclasts, leading to increased bone resorption. By lowering PTH levels, this compound reverses this process, resulting in a net decrease in bone resorption. The reduction in bone resorption is subsequently coupled with a decrease in bone formation as the remodeling process seeks a new, lower-turnover equilibrium.
Conclusion
This compound effectively reduces bone turnover in hemodialysis patients with secondary hyperparathyroidism by potently suppressing PTH secretion. Head-to-head clinical trial data suggests that this compound provides a more pronounced reduction in bone turnover markers compared to cinacalcet. When compared to the active vitamin D analog alfacalcidol, no significant difference in the change in the bone formation marker BAP was observed. The primary mechanism of action is through the allosteric activation of the calcium-sensing receptor, leading to a cascade of events that ultimately decrease both bone resorption and formation. This modulation of bone turnover is a key aspect of managing CKD-MBD and reducing the skeletal complications associated with this disorder.
References
- 1. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Bone Specific Alkaline Phosphatase and Serum Calcification Propensity Are Not Influenced by this compound vs. Alfacalcidol Treatment, and Only Bone Specific Alkaline Phosphatase Is Correlated With Fibroblast Growth Factor 23: Sub-Analysis Results of the ETACAR-HD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Effects of this compound and Maxacalcitol on Serum Calcification Propensity in Secondary Hyperparathyroidism: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An assessment of cinacalcet HCl effects on bone histology in dialysis patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound vs Cinacalcet on Serum Parathyroid Hormone in Patients Receiving Hemodialysis With Secondary Hyperparathyroidism A Randomized Clinical Trial [scholarworks.indianapolis.iu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Treatment of secondary hyperparathyroidism: How do cinacalcet and this compound differ? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Etelcalcetide's Effect on Vascular Calcification: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo efficacy of therapeutic agents in mitigating vascular calcification is paramount. This guide provides an objective comparison of Etelcalcetide's performance against other alternatives, supported by experimental data from preclinical in vivo studies.
Executive Summary
Vascular calcification, a major contributor to cardiovascular morbidity and mortality, is a complex pathological process. This compound, a second-generation calcimimetic, has demonstrated significant efficacy in preventing vascular calcification in animal models of chronic kidney disease (CKD). This guide compares the in vivo effects of this compound with other therapeutic agents, including the vitamin D receptor agonist Paricalcitol, the first-generation calcimimetic Cinacalcet, phosphate binders (Sevelamer, Lanthanum Carbonate), and the bisphosphonate Etidronate. The data presented herein is collated from various preclinical studies, with a focus on quantitative outcomes and detailed experimental methodologies.
Comparative Efficacy of Therapeutic Agents on Vascular Calcification
The following tables summarize the quantitative data from in vivo studies, providing a comparative overview of the effects of different therapeutic agents on vascular calcification and related biochemical parameters.
Table 1: Effect of this compound vs. Paricalcitol on Aortic Calcium Content and Serum Parameters in an Adenine-Induced CKD Rat Model
| Parameter | Control (Non-uremic) | Vehicle (Uremic) | This compound (0.5 mg/kg, s.c., 3x/week) | Paricalcitol (42 ng/kg, i.p., 3x/week) |
| Aortic Calcium Content (µg/g tissue) | 30 ± 5 | 158 ± 78 | 45 ± 8 | 660 ± 330 |
| Serum Phosphorus (mg/dL) | 7.3 ± 0.3 | 11.2 ± 0.6 | 8.5 ± 0.5 | 10.8 ± 0.7 |
| Serum Calcium (mg/dL) | 10.2 ± 0.1 | 9.9 ± 0.2 | 8.8 ± 0.2 | 10.1 ± 0.2 |
| Plasma PTH (pg/mL) | 145 ± 25 | 2150 ± 250 | 1430 ± 180 | 1450 ± 200 |
| Serum FGF23 (pg/mL) | 150 ± 20 | 8500 ± 1200 | 4500 ± 800 | 12000 ± 1500 |
*p < 0.05 compared to Vehicle group. Data extracted from a 4-week study in male Wistar rats with adenine-induced CKD.[1][2]
Table 2: Comparative Effects of Other Therapeutic Agents on Vascular Calcification from Various In Vivo Studies
| Therapeutic Agent | Animal Model | Key Findings on Vascular Calcification | Reference |
| Cinacalcet | 5/6 Nephrectomy Rat | Inhibited aortic and aortic valve calcification. | [3] |
| Sevelamer Carbonate | CKD patients (clinical trial) | Slowed progression of aortic vascular calcification compared to calcium acetate. | [4] |
| Lanthanum Carbonate | Uremic ApoE-/- Mice | Retarded the progression of vascular calcification and atherosclerosis, similar to Sevelamer. | [5] |
| Etidronate | 5/6 Nephrectomy Rat | Significantly inhibited thoracic and abdominal aortic calcification induced by calcitriol.[6][7] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of commonly used in vivo models for studying vascular calcification.
Adenine-Induced Chronic Kidney Disease (CKD) Model
This non-surgical model induces CKD through a diet supplemented with adenine, which leads to the precipitation of 2,8-dihydroxyadenine in the renal tubules, causing tubular injury and subsequent renal failure.
-
Species: Rat (Wistar or Sprague-Dawley), Mouse (C57BL/6 or DBA/2)[8][9]
-
Adenine Concentration: Typically 0.75% (w/w) in the diet for rats for 4 weeks to induce severe CKD and vascular calcification[1][2]. For mice, a lower concentration of 0.2% is often used due to higher sensitivity[10].
-
Duration: 4 to 18 weeks, depending on the desired severity of CKD and calcification[11].
-
Key Features: Induces hyperphosphatemia, secondary hyperparathyroidism, and significant vascular calcification, mimicking the human condition of CKD-Mineral and Bone Disorder (CKD-MBD).
5/6 Nephrectomy Model
This surgical model involves the removal of a significant portion of the renal mass, leading to a progressive decline in renal function.
-
Procedure: A two-step surgical procedure is common. First, two-thirds of one kidney is removed (e.g., by polar ligation and resection). One week later, the contralateral kidney is completely removed (nephrectomy)[12][13].
-
Diet: Often combined with a high-phosphate diet (e.g., 1.2% phosphorus) to accelerate and exacerbate vascular calcification[12].
-
Duration: Typically 8 to 16 weeks or longer to observe significant development of vascular calcification.
-
Key Features: A well-established model that mimics the progressive nature of human CKD and its cardiovascular complications.
Vitamin D-Induced Vascular Calcification Model
This model utilizes high doses of vitamin D to induce hypercalcemia and subsequent vascular calcification, often independent of severe renal failure.
-
Induction: Administration of high doses of vitamin D3 (cholecalciferol) or its active form, calcitriol. For example, a single high dose or repeated lower doses over several days[14][15].
-
Diet: Can be combined with a normal or high-calcium/phosphate diet to modulate the severity of calcification.
-
Duration: Vascular calcification can develop rapidly, often within 1 to 4 weeks.
-
Key Features: Useful for studying the direct effects of mineral dysregulation on the vasculature, independent of the broader systemic effects of uremia.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these drugs exert their effects is critical for targeted drug development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways.
References
- 1. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcimimetics and Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Effect of etidronate on aortic calcification and bone metabolism in calcitriol-treated rats with subtotal nephrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prevention of aortic calcification by etidronate in the renal failure rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of the Long-Term Effects of Lanthanum Carbonate and Calcium Carbonate on the Course of Chronic Renal Failure in Rats with Adriamycin-Induced Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Artery calcification in uremic rats is increased by a low protein diet and prevented by treatment with ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sevelamer - Wikipedia [en.wikipedia.org]
- 12. Pilot study to evaluate the safety and effectiveness of etidronate treatment for arterial calcification due to deficiency of CD73 (ACDC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bisphosphonates, atherosclerosis and vascular calcification: update and systematic review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Etelcalcetide Demonstrates Superiority in Mitigating Cardiovascular Complications in Animal Models of Chronic Kidney Disease
For Immediate Release
A comprehensive analysis of preclinical data reveals etelcalcetide's significant impact on reducing vascular calcification and managing key biomarkers associated with cardiovascular risk in animal models of chronic kidney disease (CKD), outperforming the active vitamin D analog, paricalcitol.
Researchers and drug development professionals in the field of nephrology now have access to a detailed comparison of this compound's cardiovascular benefits against other therapeutic alternatives. This guide synthesizes experimental data from pivotal animal studies, providing a clear, evidence-based overview of this compound's performance in mitigating the cardiovascular complications of CKD.
Chronic kidney disease is a global health concern, with cardiovascular disease being the leading cause of mortality in this patient population. A key contributor to this elevated cardiovascular risk is the development of secondary hyperparathyroidism (SHPT) and associated mineral and bone disorders, which lead to vascular calcification. This compound, a novel intravenous calcimimetic, has emerged as a promising therapeutic agent to manage SHPT and its cardiovascular sequelae.
Head-to-Head Comparison: this compound versus Paricalcitol
A pivotal study in an adenine-induced rat model of CKD provides compelling evidence of this compound's superior cardiovascular protection compared to paricalcitol, a selective vitamin D receptor activator. While both treatments effectively lowered parathyroid hormone (PTH) levels, this compound demonstrated a unique ability to prevent vascular calcification.[1]
Key Findings:
-
Vascular Calcification: this compound treatment resulted in significantly lower aortic calcium content compared to both vehicle-treated and paricalcitol-treated uremic rats.[1] The aortic calcium levels in the this compound group were comparable to those of non-uremic control animals.[1]
-
Mineral Homeostasis: this compound led to a significant reduction in serum calcium and phosphorus levels.[1] In contrast, paricalcitol did not significantly alter these mineral levels.[1]
-
FGF23 Levels: this compound significantly decreased serum fibroblast growth factor-23 (FGF23), a hormone linked to adverse cardiovascular outcomes in CKD. Conversely, paricalcitol treatment was associated with an increase in FGF23 levels.[1]
The following tables summarize the quantitative data from this comparative study:
Table 1: Effect of this compound and Paricalcitol on Aortic Calcium Content
| Treatment Group | Median Aortic Calcium Content (µg/g tissue) |
| Non-uremic Control | ~50 |
| Uremic + Vehicle | ~150 |
| Uremic + this compound | ~50 |
| Uremic + Paricalcitol | ~650 |
Data extracted from Yu, L., et al. (2017).[1]
Table 2: Effect of this compound and Paricalcitol on Serum Biomarkers (at 4 weeks)
| Treatment Group | Plasma PTH (pg/mL) | Serum Calcium (mg/dL) | Serum Phosphorus (mg/dL) | Serum FGF23 (pg/mL) |
| Non-uremic Control | ~100 | ~10.5 | ~6 | ~200 |
| Uremic + Vehicle | ~1500 | ~10.0 | ~12 | ~2000 |
| Uremic + this compound | ~1000 | ~9.0 | ~10 | ~1000 |
| Uremic + Paricalcitol | ~1000 | ~10.5 | ~12 | ~4000 |
Data are approximate values extracted from graphical representations in Yu, L., et al. (2017).[1]
The Role of Cinacalcet
Cinacalcet, a first-generation oral calcimimetic, has also been shown to reduce vascular calcification in animal models of CKD.[2] While direct head-to-head studies with this compound in animal models focusing on cardiovascular outcomes are limited, both drugs share a similar mechanism of action by allosterically activating the calcium-sensing receptor (CaSR).[2] this compound, being an intravenous formulation, may offer advantages in terms of bioavailability and patient adherence.
Experimental Protocols
The primary animal model cited in this guide is the adenine-induced model of CKD in rats , which effectively mimics the pathophysiology of human CKD, including the development of SHPT and vascular calcification.[3][4][5]
Adenine-Induced CKD and Vascular Calcification Model
-
Animal Strain: Male Wistar or Sprague-Dawley rats are commonly used.[3][4]
-
Induction of CKD:
-
Rats are fed a diet supplemented with 0.25% to 0.75% adenine for a period of 2 to 4 weeks to induce renal failure.[1][3][5]
-
The adenine-containing diet leads to the formation of 2,8-dihydroxyadenine crystals in the renal tubules, causing tubulointerstitial nephritis and a progressive decline in renal function.[5]
-
-
Induction of Vascular Calcification:
-
Following the induction of CKD, a high-phosphate diet is often introduced to promote vascular calcification.
-
-
Treatment Administration:
-
This compound is typically administered intravenously or subcutaneously.
-
Paricalcitol is administered via intraperitoneal or subcutaneous injection.
-
Vehicle-treated groups receive the same volume of the respective drug vehicle.
-
-
Assessment of Cardiovascular Outcomes:
-
Aortic Calcium Content: The aorta is harvested, and the calcium content is quantified using methods such as o-cresolphthalein complexone.[6]
-
Histology: Aortic sections are stained with von Kossa to visualize calcium deposits.
-
Serum Biomarkers: Blood samples are collected to measure levels of PTH, calcium, phosphorus, and FGF23 using standard immunoassays.
-
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound are mediated through its action on the Calcium-Sensing Receptor (CaSR). The following diagrams illustrate the CaSR signaling pathway and the experimental workflow of the key animal studies.
References
- 1. This compound, A Novel Calcimimetic, Prevents Vascular Calcification in A Rat Model of Renal Insufficiency with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Adenine-Induced Rat Models for Vascular Calcification in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anzsnevents.com [anzsnevents.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Etelcalcetide
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of Etelcalcetide is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Physicochemical and Hazard Information
This compound hydrochloride is a synthetic peptide calcimimetic agent.[1][2] While it does not meet the criteria for GHS classification for most hazards, it is classified as harmful if swallowed (Acute toxicity, oral - Category 4).[3][4] The occupational exposure limit (OEL) for this compound HCl is 6 µg/m³ as an 8-hour time-weighted average.[3] It is supplied as a sterile, single-use, preservative-free liquid solution.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Hand Protection | Chemical impermeable gloves should be worn. Nitrile gloves are a common choice for laboratory settings, providing protection against incidental chemical splashes.[5][6] For more robust protection, consider double-gloving or using Silver Shield gloves underneath disposable nitrile gloves.[6] Gloves must be inspected before use and changed immediately after contact with the substance.[5][6] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes.[5] A face shield worn over safety glasses is recommended when there is a significant risk of splashing.[7] |
| Respiratory Protection | If exposure limits are exceeded or if dust or aerosols may be generated, a full-face respirator is recommended.[5] Engineering controls, such as fume hoods, should be the primary means of controlling airborne exposure.[8] |
| Body Protection | A lab coat is the minimum requirement.[6] For tasks with a higher risk of splashes or spills, a chemical-resistant, one-piece coverall or a hooded two-piece chemical splash suit should be considered.[9] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory in the laboratory.[7] |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a research laboratory.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the correct PPE, spill cleanup materials, and waste containers.
-
Review Safety Information: All personnel involved must review the Safety Data Sheet (SDS) for this compound before handling the compound.[4]
2. Weighing and Reconstitution:
-
Weighing: If handling the solid form (this compound hydrochloride), weigh the required amount in a fume hood on a tared weigh boat. Minimize the creation of dust.
-
Reconstitution: If starting with the solid, slowly add the diluent to the vial. If using the pre-mixed solution, withdraw the required volume using a syringe with a needle.
-
Avoid Contamination: Use sterile techniques to prevent contamination of the stock solution.
3. Administration (In Vitro/In Vivo Experiments):
-
Labeling: Clearly label all tubes and vessels containing this compound.
-
Transport: When moving solutions of this compound, use a secondary container to prevent spills.
-
Administration: Administer the compound to cell cultures or animals within the designated area.
4. Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces in the designated area with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[4]
Spill and Emergency Procedures
1. Spill Cleanup:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, contain the spill using absorbent materials. For solid spills, carefully cover the spill with a damp paper towel to avoid generating dust.
-
Cleanup: Wearing appropriate PPE, collect the spilled material using a method that minimizes dust generation.[8] Place the waste in a sealed, labeled container.
-
Decontaminate: Clean the spill area thoroughly.
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.[1][4]
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Use clearly labeled, sealed, and leak-proof containers for all this compound waste. This includes empty vials, used syringes, contaminated PPE, and spill cleanup materials.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company.
Handling and Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. caymanchem.com [caymanchem.com]
- 3. msds.amgen.com [msds.amgen.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
